Benzyl (4-bromo-3-fluorophenyl)carbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMRBYILBFUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736731 | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510729-01-8 | |
| Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Benzyl (4-bromo-3-fluorophenyl)carbamate (CAS 510729-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the oxazolidinone antibiotic, Tedizolid.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in pharmaceutical manufacturing. The document also discusses potential analytical methodologies and the current understanding of its biological activity, collating available data for researchers and drug development professionals.
Chemical Properties and Identification
This compound is a substituted carbamate ester. The presence of bromine and fluorine atoms on the phenyl ring, combined with the benzyl carbamate moiety, makes it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 510729-01-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2] |
| Molecular Weight | 324.15 g/mol | [2] |
| IUPAC Name | benzyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |
| Synonyms | (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester, Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis
A general and scalable procedure for the synthesis of this compound is as follows[1]:
Materials:
-
4-bromo-3-fluoroaniline (1 eq.)
-
Acetone
-
Sodium bicarbonate (1.25 eq.)
-
Saturated sodium bicarbonate solution
-
Benzyl chloroformate (1.05 eq.)
-
Ethyl acetate
-
n-Hexane
-
Heptane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.) in acetone (660 ml), add sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.) and a saturated sodium bicarbonate solution (333 ml).[1]
-
Cool the reaction mixture to 15 °C.[1]
-
Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.), ensuring the reaction temperature does not exceed 22 °C.[1]
-
After the addition is complete, stir the reaction at room temperature for 90 minutes.[1]
-
Upon completion of the reaction, remove the acetone by distillation under reduced pressure.[1]
-
Extract the aqueous phase with ethyl acetate (3 x 150 ml).[1]
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]
-
Filter the solution and concentrate the organic phase under reduced pressure.[1]
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation. Collect the solid product by filtration.[1]
-
Concentrate the filtrate and treat the residual solid with heptane, stirring at 0 °C for 30 minutes. Filter to obtain a second batch of the product.[1]
-
Combine both batches of the solid product to obtain N-(4-bromo-3-fluorophenyl)formic acid phenylmethyl ester (this compound).[1]
Role in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of the antibiotic Tedizolid.[1][2][3] Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria.
In the synthesis of Tedizolid, this compound serves as the foundational scaffold onto which the oxazolidinone ring and the substituted pyridine moiety are subsequently added through a series of chemical transformations. Patents describing the synthesis of Tedizolid outline coupling reactions, such as the Stille or Suzuki coupling, to link the carbamate intermediate with other key fragments.[4]
Analytical Methodologies
Specific, validated analytical methods for this compound are not extensively published in peer-reviewed literature. However, based on its chemical structure, standard analytical techniques for organic compounds, particularly other carbamates, can be readily adapted.
Table 2: Potential Analytical Techniques
| Technique | Purpose | General Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and reaction monitoring. | A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for carbamate analysis.[5][6] UV detection would be suitable due to the aromatic nature of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, especially of volatile impurities. | As carbamates can be thermally labile, derivatization may be necessary to improve volatility and prevent degradation in the injector port.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR would provide characteristic signals for the protons, carbons, and fluorine atom in the molecule, confirming its structure. |
| Infrared (IR) Spectroscopy | Functional group identification. | Expected characteristic peaks would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-F and C-Br stretching. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to determine the molecular ion peak and fragmentation pattern for structural confirmation. |
Biological Activity and Toxicology
There is a notable lack of specific data on the biological activity, pharmacology, or toxicology of this compound itself. Its role is primarily that of a synthetic precursor, and as such, it has not been a focus of pharmacological studies.
Carbamates as a chemical class are known for their potential to inhibit acetylcholinesterase, a mechanism of toxicity exploited in many insecticides.[7][8] However, the toxicological profile of any given carbamate is highly dependent on its specific structure. Given that this compound is an intermediate in a pharmaceutical manufacturing process, occupational exposure should be minimized through appropriate personal protective equipment and engineering controls. The biological impact of this specific carbamate as a potential impurity in the final drug product would be assessed during the drug development and regulatory approval process.
Conclusion
This compound is a well-defined chemical entity with a critical and specific role in the synthesis of the antibiotic Tedizolid. While its own biological properties have not been a subject of extensive research, its synthesis is well-documented. For researchers and professionals in drug development, this compound is of significant interest as a key building block. Future research could focus on the development and validation of specific analytical methods for its quantification and the characterization of any potential impurities arising from its synthesis or subsequent reactions.
References
- 1. This compound | 510729-01-8 [chemicalbook.com]
- 2. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [lgcstandards.com]
- 3. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [cymitquimica.com]
- 4. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
Physicochemical Characteristics of Benzyl (4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate, recognized for its crucial role in the synthesis of advanced pharmaceutical compounds. Most notably, it serves as a significant precursor in the manufacturing of Tedizolid, a next-generation oxazolidinone antibiotic used to treat serious bacterial infections.[1] A thorough understanding of the physicochemical properties of this carbamate is paramount for process optimization, scalability, and ensuring the purity and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and a visualization of its role in the synthesis of Tedizolid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2][3] |
| Molecular Weight | 324.15 g/mol | [3] |
| CAS Number | 510729-01-8 | [1][2] |
| Appearance | Pale red to off-white powder | [3] |
| Calculated logP | 2.9381 | [4] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 3 | [4] |
Experimental Protocols
Synthesis of this compound
A general and widely referenced method for the synthesis of this compound involves the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate.[1]
Materials:
-
4-bromo-3-fluoroaniline
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Saturated sodium bicarbonate solution
-
Benzyl chloroformate
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
n-Hexane
-
Heptane
-
Water
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in acetone, add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the reaction mixture to approximately 15°C.
-
Slowly add benzyl chloroformate (1.05 eq.) to the mixture, ensuring the reaction temperature does not exceed 22°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 90 minutes.
-
Upon completion of the reaction, remove the acetone by distillation under reduced pressure.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
To the resulting residue, add n-hexane and stir at room temperature for about 30 minutes to induce precipitation of the product.
-
Collect the solid product by filtration.
-
The filtrate can be further concentrated, and the residue stirred with heptane at 0°C for 30 minutes to yield a second crop of the product, which can be collected by filtration.
-
Combine the batches of the solid product.
Role in Tedizolid Synthesis
This compound is a critical building block in the multi-step synthesis of the antibiotic Tedizolid. The following diagram illustrates a simplified workflow of its utilization.
Caption: Synthesis workflow of Tedizolid highlighting the role of this compound.
The synthesis of Tedizolid from this compound typically proceeds through a coupling reaction, such as a Stille or Suzuki coupling, with a suitable heterocyclic partner like 2-methyl-5-(5-bromopyridin-2-yl)tetrazole.[5][6] This is followed by further chemical modifications to introduce the oxazolidinone ring and the hydroxymethyl group, ultimately leading to the final Tedizolid molecule.[7]
Analytical Characterization
While specific experimental data for techniques such as NMR, IR, and mass spectrometry for this compound are not detailed in the readily available literature, standard analytical methods would be employed for its characterization. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl and the C-F and C-Br bonds.
Conclusion
This compound is a fundamentally important intermediate in medicinal chemistry, particularly in the synthesis of the antibiotic Tedizolid. Its physicochemical properties dictate the conditions required for its synthesis, purification, and subsequent reactions. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. A comprehensive understanding of this compound's characteristics is essential for any researcher or professional involved in the development and manufacturing of Tedizolid and other related pharmaceutical agents. Further research to experimentally determine properties such as melting point, boiling point, and solubility would be beneficial for more precise process control and optimization.
References
- 1. This compound | 510729-01-8 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. indiamart.com [indiamart.com]
- 4. chemscene.com [chemscene.com]
- 5. CN110804038B - Preparation method of tedizolid phosphate and intermediate thereof - Google Patents [patents.google.com]
- 6. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]
- 7. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Benzyl (4-bromo-3-fluorophenyl)carbamate: A Key Pharmaceutical Intermediate
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of Benzyl (4-bromo-3-fluorophenyl)carbamate, a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.
Chemical Identity and Properties
This compound is a white to off-white solid. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 510729-01-8 |
| Molecular Formula | C₁₄H₁₁BrFNO₂ |
| Molecular Weight | 324.15 g/mol |
Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 5H | Phenyl-H |
| ~7.4-7.1 | m | 3H | Aryl-H |
| ~6.8 | s | 1H | NH -Carbamate |
| ~5.2 | s | 2H | Benzyl-CH ₂ |
Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160 | C =O (Carbamate) |
| ~158 | C -F (Aryl) |
| ~138 | C -N (Aryl) |
| ~136 | Quaternary C (Phenyl) |
| ~130-128 | C H (Phenyl) |
| ~125 | C H (Aryl) |
| ~115 | C H (Aryl) |
| ~110 | C -Br (Aryl) |
| ~67 | Benzyl-C H₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 | N-H Stretch (Carbamate) |
| ~3000-3100 | Aromatic C-H Stretch |
| ~1700-1730 | C=O Stretch (Carbamate) |
| ~1500-1600 | Aromatic C=C Stretch |
| ~1200-1250 | C-O Stretch (Ester) |
| ~1000-1100 | C-F Stretch |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| ~323/325 | [M]⁺ and [M+2]⁺ (presence of Bromine) |
| ~108 | [C₇H₈O]⁺ (tropylium ion fragment) |
| ~91 | [C₇H₇]⁺ (benzyl fragment) |
Experimental Protocols
Synthesis of this compound[1]
A general and robust procedure for the synthesis of this compound has been reported, utilizing 4-bromo-3-fluoroaniline as the starting material.[1]
Materials:
-
4-bromo-3-fluoroaniline
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Acetone
-
Saturated sodium bicarbonate solution
-
n-Hexane
-
Heptane
Procedure:
-
A solution of 4-bromo-3-fluoroaniline (1.0 eq) in acetone is prepared in a reaction vessel.
-
Sodium bicarbonate (1.25 eq) and a saturated aqueous solution of sodium bicarbonate are added to the stirred solution.
-
The reaction mixture is cooled to approximately 15 °C.
-
Benzyl chloroformate (1.05 eq) is added dropwise, ensuring the reaction temperature does not surpass 22 °C.
-
Following the addition, the mixture is stirred at room temperature for 90 minutes.
-
Upon completion of the reaction, acetone is removed under reduced pressure.
-
The resulting mixture is filtered, and the organic phase is concentrated.
-
n-Hexane is added to the concentrate, and the mixture is stirred at room temperature for 30 minutes to induce precipitation. The solid product is collected by filtration.
-
The filtrate is concentrated, and the residue is triturated with heptane at 0 °C for 30 minutes. A second crop of the product is obtained by filtration.
-
The two batches of solid product are combined to yield this compound.
Spectroscopic Characterization
For the acquisition of spectroscopic data, the following general protocols are recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
References
Solubility Profile of Benzyl (4-bromo-3-fluorophenyl)carbamate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in research and drug development, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules. Due to the limited availability of public quantitative solubility data for this specific carbamate, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The methodologies outlined herein are based on established scientific principles and are designed to yield reliable and reproducible results.
Introduction to Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility in various organic solvents is paramount for several stages of the drug development process:
-
Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving optimal reaction yields and for effective purification through crystallization.
-
Formulation: The development of liquid formulations, such as those for injections or oral solutions, is directly dependent on the compound's solubility.
-
Analytical Method Development: Solubility data is essential for choosing the right mobile phase in chromatographic techniques like HPLC.
-
Predicting Bioavailability: While this guide focuses on organic solvents, solubility is a key determinant of a drug's absorption and bioavailability.
This guide presents a standardized experimental protocol for the quantitative determination of the solubility of this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | 32.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethanol | 24.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetone | 20.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dichloromethane | 9.08 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Toluene | 2.38 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Hexane | 1.88 | Data to be determined | Data to be determined | HPLC/UV-Vis |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An excess is necessary to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Theoretical Prediction of Solubility: Hansen Solubility Parameters
In the absence of experimental data, theoretical models can provide an estimation of solubility. One such approach is the use of Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and divides the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular forces.
-
δH (Hydrogen bonding): Energy from hydrogen bonds.
The similarity between the HSP of a solute and a solvent can be used to predict solubility. While a detailed analysis is beyond the scope of this guide, researchers can utilize group contribution methods to estimate the HSP of this compound and compare them to the known HSP of various solvents.[5][6][7]
Conclusion
This technical guide provides a comprehensive framework for determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable quantitative data. This information is invaluable for optimizing synthetic and purification processes, as well as for the development of suitable formulations for this important chemical intermediate. The provided data table template will serve as a useful tool for organizing and presenting the experimentally determined solubility values.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
A Technical Guide to the Thermal Stability and Decomposition of Aryl Carbamates: A Case Study Perspective on Benzyl (4-bromo-3-fluorophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals. Carbamates, as a class of compounds, are recognized for their good chemical and proteolytic stability, making them a common functional group in drug design.[1][2] However, their susceptibility to degradation under thermal stress is a critical consideration during drug development, manufacturing, and storage. Understanding the thermal stability and decomposition pathways is essential for ensuring product quality, safety, and efficacy.
This technical guide summarizes the general principles of thermal decomposition of aryl carbamates, outlines typical experimental protocols for their characterization, and presents potential decomposition pathways. While specific quantitative data for this compound is absent from current literature, the information herein serves as a foundational resource for researchers working with this and similar molecules.
General Thermal Decomposition of Aryl Carbamates
The thermal decomposition of aryl carbamates can proceed through several pathways, largely dependent on the structure of the carbamate, the presence of substituents, and the experimental conditions such as temperature and solvent.
A common decomposition mechanism for N-arylcarbamates, particularly those with a tertiary alcohol moiety, involves a first-order reaction that yields carbon dioxide, an olefin, and the corresponding amine.[3][4] The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring.[3] For carbamates derived from primary or secondary alcohols, decomposition can lead to the formation of an isocyanate and an alcohol.[3][5]
Table 1: General Decomposition Products of Aryl Carbamates
| Carbamate Type | Typical Decomposition Products | Reference |
| t-Alkyl N-Arylcarbamates | Carbon Dioxide, Olefin, Amine | [3][4] |
| N-Arylcarbamates | Isocyanate, Alcohol | [3][5] |
| Ethyl N-Methyl-N-phenylcarbamate | N-Methylaniline, Carbon Dioxide, Ethylene | [5] |
The stability of carbamates is also a significant factor in drug development, where forced degradation studies are employed to understand their degradation pathways.[6] Hydrolysis of the carbamate linkage, especially under acidic or basic conditions, is a primary degradation route.[6]
Experimental Protocols for Thermal Analysis
A comprehensive evaluation of thermal stability typically involves a combination of thermo-analytical and chromatographic techniques.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound starts to decompose and to quantify mass loss as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition and the percentage of mass loss in different temperature ranges are determined from the TGA curve.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to detect any thermal events such as decomposition or phase transitions.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
The melting point is identified by the peak of the endothermic event, and decomposition may be indicated by a broad endotherm or an exotherm.
-
3.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the parent compound and its degradation products.
-
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
The solution is subjected to thermal stress (e.g., heated at a specific temperature for a defined period).
-
The stressed sample is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis).
-
A gradient or isocratic mobile phase is used to separate the components.
-
The retention times and peak areas are used to identify and quantify the parent compound and its degradation products.
-
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystalline Structure of Benzyl (4-bromo-3-fluorophenyl)carbamate
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key intermediate in the synthesis of pharmaceuticals, most notably the oxazolidinone antibiotic Tedizolid.[1] Understanding its three-dimensional structure is crucial for optimizing synthesis, ensuring purity, and comprehending its solid-state properties, which can influence formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine the crystalline structure of this compound. While specific crystallographic data for this compound is not currently available in the public domain, this document outlines the detailed experimental protocols for its synthesis and a representative workflow for its crystallographic analysis based on established methods for analogous compounds.
Crystalline Structure Data
A comprehensive search of crystallographic databases reveals that the specific single-crystal X-ray diffraction data for this compound has not been publicly deposited. However, a typical crystallographic analysis would yield the parameters outlined in Table 1. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
| Crystallographic Parameter | Description | Value for this compound |
| Chemical Formula | The elemental composition of the compound. | C₁₄H₁₁BrFNO₂ |
| Formula Weight | The mass of one mole of the compound. | 324.15 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Not Available |
| Space Group | The specific symmetry group of the crystal. | Not Available |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Not Available |
| Volume (V) | The volume of the unit cell. | Not Available |
| Z | The number of molecules per unit cell. | Not Available |
| Density (calculated) | The theoretical density of the crystal. | Not Available |
| Absorption Coefficient (μ) | A measure of how much the X-rays are absorbed by the crystal. | Not Available |
| F(000) | The total number of electrons in the unit cell. | Not Available |
| Crystal Size | The approximate dimensions of the crystal used for data collection. | Not Available |
| Radiation | The type of X-ray radiation used for the experiment. | Not Available |
| Temperature (T) | The temperature at which the data was collected. | Not Available |
| Theta (θ) range | The range of diffraction angles measured. | Not Available |
| Reflections collected | The total number of diffraction spots measured. | Not Available |
| Independent reflections | The number of unique diffraction spots. | Not Available |
| R_int | The internal agreement factor for symmetry-equivalent reflections. | Not Available |
| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. | Not Available |
| Final R indices [I>2σ(I)] | The final agreement factors between the observed and calculated structure factors. | Not Available |
Table 1: Typical Crystallographic Data for a Small Molecule. The values for this compound are not publicly available and would be determined through single-crystal X-ray diffraction analysis.
Experimental Protocols
Synthesis of this compound
The following protocol describes a general procedure for the synthesis of this compound.[1]
Materials:
-
4-bromo-3-fluoroaniline
-
Acetone
-
Sodium bicarbonate
-
Saturated sodium bicarbonate solution
-
Benzyl chloroformate
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
n-Hexane
-
Heptane
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in acetone, add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the reaction mixture to approximately 15 °C.
-
Slowly add benzyl chloroformate (1.05 eq.) while maintaining the reaction temperature below 22 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 90 minutes.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Once the reaction is complete, remove the acetone by distillation under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure.
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation.
-
Collect the solid product by filtration.
-
The filtrate can be concentrated and the resulting solid triturated with heptane at 0 °C to recover a second batch of the product.
-
Combine the batches of solid product and dry to afford this compound.
Representative Protocol for Crystallization and Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following is a representative protocol for obtaining single crystals and performing X-ray diffraction analysis, adapted from methodologies used for structurally similar compounds.
1. Crystallization:
-
Method: Slow evaporation is a common technique for growing high-quality single crystals.
-
Procedure:
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a refrigerator at 4-6 °C).
-
Monitor the container for the formation of single crystals over several days to weeks.
-
2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is required.
-
Procedure:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.
-
Perform an initial scan to determine the unit cell parameters and the crystal lattice symmetry.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (scans).
-
Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.
-
3. Structure Solution and Refinement:
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for this process.
-
Procedure:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Position hydrogen atoms based on geometric calculations and refine them using a riding model.
-
The final refined structure is validated using metrics such as R-factors and goodness-of-fit.
-
Logical Workflow for Crystallographic Analysis
The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystalline structure.
Caption: Workflow for the determination of a crystalline structure.
This guide provides the necessary theoretical and practical framework for researchers and professionals in drug development to approach the synthesis and structural elucidation of this compound. While the definitive crystal structure remains to be determined and published, the methodologies outlined here represent the standard and rigorous approach to obtaining this critical data.
References
A Technical Guide to the Reactivity of the Carboxybenzyl (Cbz) Group on Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its primary function is to temporarily mask the nucleophilicity and basicity of amine functional groups, thereby preventing unwanted side reactions.[2] This guide provides an in-depth analysis of the reactivity, stability, and cleavage of the Cbz group when attached to an aromatic amine (aniline) moiety. Understanding these characteristics is critical for designing robust synthetic routes and ensuring the integrity of target molecules in drug development.
Core Concepts: Stability and Electronic Effects
The Cbz group converts a highly nucleophilic amine into a significantly less reactive carbamate.[2] When attached to an aromatic amine, the lone pair of the nitrogen atom is delocalized into both the benzene ring and the carbonyl group of the carbamate linkage. This dual delocalization imparts considerable stability to the N-Cbz bond, making it resistant to a wide range of reaction conditions, including basic and mildly acidic media.[1][2]
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups. It is stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups, a feature essential for complex, multi-step syntheses.[1][2]
Cleavage of the Cbz Group from Aromatic Amines
The removal of the Cbz group, or deprotection, is most commonly achieved through hydrogenolysis or under strong acidic conditions. However, several alternative methods have been developed to accommodate sensitive substrates.
Catalytic Hydrogenolysis
This is the most prevalent and often cleanest method for Cbz deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][3] The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free aromatic amine, carbon dioxide, and toluene.[1]
Transfer hydrogenation, using hydrogen donors like ammonium formate or sodium borohydride in place of H₂ gas, offers a safer and often more convenient alternative.[1][4]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Acid-Mediated Cleavage
While stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid or strong mineral acids like HCl.[1][5] This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing groups). The mechanism involves protonation of the carbamate followed by cleavage.[1] These protocols are often metal-free, scalable, and cost-effective, making them attractive for industrial applications.[5]
Alternative Deprotection Methods
For substrates incompatible with both hydrogenolysis and strong acids, other methods have been developed:
-
Lewis Acid Catalysis: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups at room temperature, tolerating sensitive functionalities like nitro groups, nitriles, and halogens.[6][7]
-
Nickel Catalysis: A catalytic system of Ni(0) has been shown to selectively cleave the Cbz group from a nitrogen atom within a heteroaromatic ring, leaving Cbz groups on basic, non-heteroaromatic amines unaffected.[8][9]
-
Radical Deprotection: Tributyltin hydride (n-Bu₃SnH) can promote the selective deprotection of N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings under radical conditions, while N-Cbz groups on basic amines remain intact.[10]
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method is highly dependent on the substrate and the presence of other functional groups. The following tables summarize quantitative data for the cleavage of Cbz from aromatic amines under various conditions.
Table 1: Catalytic Hydrogenolysis of N-Cbz-Aniline Derivatives
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-Cbz-Aniline | 10% Pd/C | H₂ (1 atm) | MeOH | 4 h | >95 | [2] |
| 2 | N-Cbz-Aniline | 10% Pd/C (10 wt%) | NaBH₄ (1.5 eq) | MeOH | 5 min | 98 | [4] |
| 3 | N-Cbz-(pyrimidyl)amine | Pd/C + Nb₂O₅/C | H₂ | MeOH | 1 h | 97 | [11][12] |
| 4 | N-Cbz-Aniline | Nickel Boride | NaBH₄ | MeOH | 15 min | 88 |[13] |
Table 2: Acid-Mediated and Lewis Acid-Catalyzed Cbz Deprotection
| Entry | Substrate | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | General N-Cbz Amine | 33% HBr/AcOH | Room Temp, 20 min | Not specified | [2] |
| 2 | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | 65-75°C, 4 h | Not specified | [5] |
| 3 | N-Cbz-Aniline | AlCl₃ (3 eq), HFIP | Room Temp, 2 h | 95 | [6] |
| 4 | N-Cbz-4-Nitroaniline | AlCl₃ (3 eq), HFIP | Room Temp, 2 h | 92 |[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is a standard procedure for removing a Cbz group from an aromatic amine using palladium on carbon and hydrogen gas.[3]
-
Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz-protected aromatic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst, typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This cycle should be repeated three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet during handling.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aromatic amine. The byproducts, toluene and CO₂, are volatile and are typically removed during this step.[3]
Protocol 2: Cbz Deprotection using AlCl₃ and HFIP
This method provides a mild, metal-free alternative for Cbz cleavage.[6]
-
Setup: To a solution of the N-Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (approx. 0.25 M solution), add aluminum chloride (AlCl₃) (3.0 equivalents) at room temperature. The mixture will likely be a suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction for completion by TLC or UPLC-MS analysis.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude residue can then be purified by column chromatography to yield the pure amine.[6]
Logical Workflow and Reactivity Considerations
The selection of a deprotection strategy requires careful consideration of the overall molecular structure.
Caption: Decision workflow for selecting a Cbz deprotection method.
Reactivity of the Cbz-Protected Aromatic Ring
The N-Cbz group influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair is delocalized away from the ring by the electron-withdrawing carbonyl group. Consequently, the Cbz-protected amino group is significantly less activating and is an ortho, para-director, but with substantially reduced efficacy compared to a free amino group. This deactivation can be synthetically useful, allowing for more controlled substitutions on the aromatic ring without the side reactions often encountered with highly activated anilines.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective cleavage of Cbz-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Synthesis of Novel Compounds from Benzyl (4-bromo-3-fluorophenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-bromo-3-fluorophenyl)carbamate is a versatile synthetic intermediate, most notably utilized in the synthesis of the oxazolidinone antibiotic, Tedizolid. The presence of a strategically positioned bromine atom and a fluorine atom on the phenyl ring, coupled with a carbamate protecting group, offers a rich scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of exploratory synthetic routes to generate novel compounds from this starting material. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are presented. Furthermore, quantitative data on the biological activity of representative synthesized compounds are summarized, and relevant biological pathways are illustrated to provide context for future drug discovery efforts.
Introduction
The quest for novel therapeutic agents necessitates the exploration of diverse chemical space. This compound serves as an excellent starting point for generating libraries of novel compounds due to its inherent structural features amenable to diversification. The bromo-substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, alkenyl, and amino moieties, respectively. The fluoro-substituent can influence the compound's electronic properties and metabolic stability, often enhancing its pharmacological profile. The benzyl carbamate group provides protection for the aniline nitrogen, which can be deprotected under specific conditions to allow for further functionalization.
This guide will explore the potential of this compound as a foundational building block in medicinal chemistry, with a focus on the synthesis of novel antibacterial agents and kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The starting material can be efficiently synthesized from commercially available 4-bromo-3-fluoroaniline.
Experimental Protocol: Synthesis of this compound
To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane, is added a base, typically sodium bicarbonate (1.25 eq) or triethylamine (1.5 eq). The mixture is cooled to 0-5 °C, and benzyl chloroformate (1.05 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound as a white to off-white solid.
Exploratory Synthetic Routes
The bromine atom on the phenyl ring is the primary site for diversification. The following sections detail potential palladium-catalyzed cross-coupling reactions for the synthesis of novel derivatives.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Analogs
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters. This reaction is particularly useful for synthesizing analogs of Tedizolid and other biaryl compounds with potential biological activity.
Caption: Suzuki-Miyaura coupling workflow.
To a degassed mixture of this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1), is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the introduction of a variety of terminal alkynes, leading to the formation of novel alkynyl-substituted compounds. These products can serve as precursors for further transformations or as final compounds with potential applications as kinase inhibitors or other biologically active molecules.
Caption: Sonogashira coupling workflow.
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is added a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), a copper(I) co-catalyst such as copper(I) iodide (0.05 eq), and a base, typically triethylamine (2.0 eq). The reaction is stirred under an inert atmosphere at room temperature or slightly elevated temperatures (40-60 °C) until completion. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the residue is purified by column chromatography.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction allows for the coupling of the aryl bromide with various alkenes, providing access to a range of styrenyl and other alkenyl derivatives. These compounds can be valuable intermediates or possess intrinsic biological activities.
Caption: Heck reaction workflow.
A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as palladium(II) acetate (0.05 eq), a phosphine ligand like triphenylphosphine (0.1 eq), and a base, for example, triethylamine (2.0 eq), in a polar aprotic solvent like DMF is heated to 80-120 °C in a sealed tube under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification of the crude product is achieved by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary arylamines. This reaction is a powerful tool for introducing various amine-containing moieties, which are prevalent in many biologically active compounds.
Caption: Buchwald-Hartwig amination workflow.
In a glovebox, a reaction vessel is charged with this compound (1.0 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base like sodium tert-butoxide (1.4 eq). The vessel is sealed, removed from the glovebox, and the amine (1.2 eq) and an anhydrous solvent such as toluene are added via syringe. The reaction mixture is then heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data of Representative Novel Compounds
The following table summarizes the biological activity of Tedizolid and some of its conceptual analogs that could be synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial strains.
| Compound | R Group (at 4-position) | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecalis (VRE) | Reference |
| Tedizolid | 2-Methyl-5-(pyridin-2-yl)tetrazole | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | 0.5 | [1][2] |
| Analog 1 | Phenyl | Data not available | Data not available | Data not available | Data not available | Conceptual |
| Analog 2 | 4-Pyridyl | Data not available | Data not available | Data not available | Data not available | Conceptual |
| Analog 3 | 3-Thienyl | Data not available | Data not available | Data not available | Data not available | Conceptual |
| Analog 4 | 1-Methyl-1H-pyrazol-4-yl | Data not available | Data not available | Data not available | Data not available | Conceptual |
Note: The data for Analog 1-4 is conceptual and serves to illustrate the types of compounds that can be synthesized. Actual MIC values would need to be determined experimentally.
Biological Signaling Pathway
Oxazolidinone antibiotics, such as Tedizolid and its analogs, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with messenger RNA (mRNA) and transfer RNA (tRNA), thereby halting the translation process.
Caption: Mechanism of action of oxazolidinone antibiotics.
Conclusion
This compound is a highly valuable and versatile starting material for the exploratory synthesis of novel compounds. The strategic placement of its functional groups allows for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided a foundational framework, including detailed experimental protocols and conceptual data, to aid researchers in the design and synthesis of new chemical entities with potential therapeutic applications. The exploration of derivatives beyond the established Tedizolid scaffold holds significant promise for the discovery of next-generation antibiotics and other bioactive molecules.
References
Methodological & Application
Application Note: A Robust and High-Yield Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
Abstract
This application note details a reliable and efficient protocol for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the preparation of various pharmaceutical compounds.[1] The described method involves the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in a biphasic solvent system, utilizing sodium bicarbonate as a base. This process consistently affords the desired product in quantitative yield under mild reaction conditions. The straightforward procedure and simple purification make it highly suitable for both academic research and industrial drug development applications.
Introduction
This compound is a crucial building block in medicinal chemistry, notably serving as an intermediate in the synthesis of the antibiotic Tedizolid.[1] Carbamates, in general, are versatile functional groups in organic synthesis and drug design. The synthesis of carbamates from amines is a fundamental transformation, often achieved by reaction with a chloroformate derivative. This protocol provides a detailed, step-by-step guide for the preparation of this compound from commercially available starting materials.
Reaction Scheme
Figure 1. Synthesis of this compound from 4-bromo-3-fluoroaniline and benzyl chloroformate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 4-bromo-3-fluoroaniline | ≥98% | Sigma-Aldrich | 659530 |
| Benzyl chloroformate | ≥97% | Sigma-Aldrich | C22406 |
| Sodium bicarbonate | ≥99.5% | Fisher Scientific | S233-500 |
| Acetone | ACS Grade | VWR | BDH1101 |
| n-Hexane | ACS Grade | VWR | BDH1139 |
| Heptane | ACS Grade | VWR | 9191-4 |
| Saturated NaHCO₃ solution | - | Prepared in-house | - |
Procedure
-
Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer, add 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1.0 eq.).
-
Solvent and Base Addition: Add acetone (660 mL), sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.), and a saturated aqueous solution of sodium bicarbonate (333 mL).
-
Cooling: Cool the resulting mixture to 15 °C using an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (39 mL, 0.276 mol, 1.05 eq.) to the stirred mixture. It is crucial to maintain the reaction temperature below 22 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 90 minutes.
-
Work-up and Isolation:
-
Remove the acetone by distillation under reduced pressure.
-
Filter the remaining aqueous mixture to collect the solid product.
-
Concentrate the organic phase from the filtrate under reduced pressure.
-
To the resulting residue, add n-hexane and stir at room temperature for 30 minutes to precipitate the first batch of the product. Collect the solid by filtration.
-
Concentrate the filtrate again and add heptane to the residue. Stir at 0 °C for 30 minutes to obtain a second batch of the solid product.
-
-
Drying: Combine the two batches of the solid product and dry under vacuum to afford this compound.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-bromo-3-fluoroaniline | 190.01 | 50.0 | 0.263 | 1.0 |
| Benzyl chloroformate | 170.59 | 47.1 | 0.276 | 1.05 |
| Sodium bicarbonate | 84.01 | 27.63 | 0.329 | 1.25 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |
| This compound | 324.14 | 85.3 | Quantitative |
Visualized Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Conclusion
The protocol presented herein provides a highly effective method for the synthesis of this compound, yielding a quantitative amount of the desired product. The procedure is straightforward, utilizes readily available reagents, and involves a simple work-up, making it an attractive method for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: Protection of 4-Bromo-3-fluoroaniline with Benzyl Chloroformate
Introduction
This document provides a detailed experimental procedure for the N-protection of 4-bromo-3-fluoroaniline with benzyl chloroformate (Cbz-Cl) to synthesize benzyl (4-bromo-3-fluorophenyl)carbamate. This reaction is a crucial step in the synthesis of various pharmaceutical compounds, including the antibiotic Tedizolid.[1] The protocol employs a Schotten-Baumann reaction condition, utilizing a biphasic system with an inorganic base to facilitate the formation of the carbamate.[2] This method is efficient and results in a high yield of the desired product.
Reaction Scheme
The chemical transformation described in this protocol is as follows:
-
Reactants: 4-bromo-3-fluoroaniline, Benzyl chloroformate
-
Product: this compound
-
Byproducts: Sodium chloride, Water, Carbon dioxide
Quantitative Data Summary
The following table summarizes the key quantitative data for the experimental procedure.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-3-fluoroaniline | [1] |
| Reagent | Benzyl chloroformate (1.05 eq.) | [1] |
| Base | Sodium bicarbonate (1.25 eq.) | [1] |
| Solvent System | Acetone / Saturated Sodium Bicarbonate Solution | [1] |
| Reaction Temperature | 15-22 °C | [1] |
| Reaction Time | 90 minutes | [1] |
| Product Yield | Quantitative (approx. 100%) | [1] |
| Product Name | This compound | [1] |
| CAS Number | 510729-01-8 | [1] |
Experimental Protocol
Materials:
-
4-bromo-3-fluoroaniline (50.0 g, 0.263 mol)
-
Acetone (660 ml)
-
Sodium bicarbonate (27.63 g, 0.329 mol)
-
Saturated sodium bicarbonate solution (333 ml)
-
Benzyl chloroformate (39 ml, 0.276 mol)
-
n-Hexane
-
Heptane
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.), acetone (660 ml), sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.), and a saturated sodium bicarbonate solution (333 ml).[1]
-
Cooling: Stir the mixture and cool it to 15 °C using a cooling bath.[1]
-
Reagent Addition: Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.) to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature below 22 °C.[1]
-
Reaction: After the complete addition of benzyl chloroformate, allow the reaction to stir at room temperature for 90 minutes.[1]
-
Solvent Removal: Upon completion of the reaction, remove the acetone by distillation under reduced pressure.[1]
-
Product Isolation (First Batch): After concentrating the mixture, add n-hexane and stir at room temperature for 30 minutes. Collect the solid product that forms by filtration.[1]
-
Product Isolation (Second Batch): Concentrate the filtrate from the previous step. Add heptane to the residual solid and stir the mixture at 0 °C for 30 minutes. Filter the suspension to obtain a second batch of the solid product.[1]
-
Final Product: Combine the two batches of the solid product to obtain the target compound, N-(4-bromo-3-fluorophenyl)formic acid phenylmethyl ester, in a quantitative yield (85.3 g).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a reliable and high-yielding method for the protection of 4-bromo-3-fluoroaniline, a key intermediate in medicinal chemistry. Adherence to the specified conditions is recommended to ensure the successful outcome of the reaction.
References
Step-by-step synthesis of Tedizolid using Benzyl (4-bromo-3-fluorophenyl)carbamate
Application Notes
This document provides a comprehensive, step-by-step protocol for the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic. The synthesis commences with Benzyl (4-bromo-3-fluorophenyl)carbamate and proceeds through a key Suzuki coupling reaction followed by the formation of the characteristic oxazolidinone ring. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are a compilation of information from various patented and peer-reviewed sources, designed to provide a clear and detailed pathway to the target molecule.
Tedizolid is a critical antibiotic for treating acute bacterial skin and skin structure infections (ABSSSI), particularly those caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The synthetic route described is robust and has been adapted for process development.
Experimental Protocols
The synthesis of Tedizolid from this compound can be accomplished in two primary steps:
-
Step 1: Suzuki Coupling to form Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate.
-
Step 2: Cyclization to yield (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Tedizolid).
Step 1: Synthesis of Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (Intermediate 2)
This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound (1 ) and 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound (1 ) | 324.15 | 10 | 3.24 g |
| 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 287.14 | 12 | 3.45 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.5 | 578 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 4.15 g |
| 1,4-Dioxane | - | - | 100 mL |
| Water | - | - | 25 mL |
Protocol:
-
To a dry 250 mL round-bottom flask, add this compound (1 ) (3.24 g, 10 mmol), 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3.45 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the mixture.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (2 ) as a solid.
Expected Yield: 75-85% Purity (by HPLC): >98%
Step 2: Synthesis of (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Tedizolid, 3)
This step involves the deprotection of the carbamate followed by cyclization with an appropriate chiral electrophile, such as (R)-glycidyl butyrate, in the presence of a strong base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (2 ) | 444.44 | 5 | 2.22 g |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 5.5 | 2.2 mL |
| (R)-Glycidyl butyrate | 144.17 | 6 | 0.87 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 50 mL |
Protocol:
-
Dissolve Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (2 ) (2.22 g, 5 mmol) in anhydrous THF (50 mL) in a dry 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.
-
Add a solution of (R)-glycidyl butyrate (0.87 g, 6 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Tedizolid (3 ) as a white to off-white solid.
Expected Yield: 60-70% Purity (by HPLC): >99%
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (HPLC) |
| 1 | This compound | Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90-95 °C, 12-16 h | 75-85 | >98% |
| 2 | Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Tedizolid) | n-BuLi, (R)-Glycidyl butyrate, THF, -78 °C to rt, 18-24 h | 60-70 | >99% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Tedizolid.
Mechanism of Action of Tedizolid
Caption: Tedizolid's mechanism of action.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Benzyl (4-bromo-3-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Benzyl (4-bromo-3-fluorophenyl)carbamate. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably the antibiotic Tedizolid.[1] The methodologies described herein are foundational for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of complex molecules.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The specific components will vary depending on the desired transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[2][3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2][3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 24 | 75-85 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 100 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (as specified in the table), ligand (if required), and base.
-
Add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[4][5] This reaction is a powerful tool for the synthesis of substituted alkenes.[4]
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 65-80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (2) | Dioxane | 110 | 12 | 75-90 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | NaOAc (2) | DMAc | 120 | 10 | 60-75 |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst, ligand (if necessary), and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated duration.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted alkene product.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 8 | 80-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | Toluene | 80 | 12 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (3) | DIPA (3) | DMF | 70 | 10 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N (2) | Acetonitrile | RT | 24 | 70-85 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask containing this compound (1.0 equiv.), add the palladium catalyst, copper(I) iodide, and the anhydrous, deoxygenated solvent.
-
Add the amine base and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature for the required time under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired alkynylated compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4][8]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | t-BuOH | 90 | 20 | 70-85 |
| 4 | Indole | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ (2) | Toluene | 100 | 16 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a plug of silica gel, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring from an aryl halide.[9] Various cyanide sources can be used, with potassium hexacyanoferrate(II) being a less toxic alternative to other cyanide salts.[9]
Data Presentation: Representative Conditions for Cyanation
| Entry | Cyanide Source | Pd-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | DMAc | 120 | 12 | 70-85 |
| 2 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 8 | 75-90 |
| 3 | KCN | Pd₂(dba)₃ (1.5) | Xantphos (3) | 18-Crown-6 | Toluene | 110 | 24 | 65-80 |
| 4 | Acetone cyanohydrin | PdCl₂(dppf) (3) | - | K₃PO₄ | NMP | 80 | 16 | 60-75 |
Experimental Protocol: Cyanation
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, ligand (if required), and the cyanide source.
-
Add the anhydrous, degassed solvent and any additives.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully quench with an appropriate aqueous solution (e.g., sodium hypochlorite for excess cyanide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude nitrile by flash column chromatography.
References
- 1. This compound | 510729-01-8 [chemicalbook.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Crude Benzyl (4-bromo-3-fluorophenyl)carbamate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Tedizolid.[1] The purity of this intermediate is critical for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will form crystals of high purity, while the impurities remain dissolved in the solvent.[2] This document provides a detailed protocol for the purification of crude this compound by recrystallization.
Data Summary
The following table summarizes the expected quantitative data for the purification of crude this compound by recrystallization. The data is based on typical results for the purification of organic compounds of this nature.
| Parameter | Crude Product | Purified Product |
| Appearance | Pale red to off-white powder[4] | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5%[4] |
| Yield | - | 85-95% |
| Melting Point | Variable, depressed due to impurities | Sharp, defined range |
Experimental Protocol
This protocol outlines the detailed methodology for the recrystallization of crude this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
3.2. Solvent System Selection
An ideal recrystallization solvent (or solvent system) will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[5] For this compound, a mixed solvent system of ethyl acetate and n-hexane is effective. Ethyl acetate is a good solvent for the carbamate, while n-hexane acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization. A synthesis procedure for a related compound suggests that a mixture of ethyl acetate and hexane can be effective for purification.[6]
3.3. Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
3.4. Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate to the flask while stirring and heating in a water bath. Add the solvent portion-wise until the solid is completely dissolved.[5] Avoid using an excessive amount of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear solution, slowly add n-hexane dropwise while stirring until the solution becomes slightly cloudy (the cloud point). The addition of n-hexane decreases the solubility of the carbamate.
-
If too much n-hexane is added and the solution becomes excessively cloudy, add a small amount of hot ethyl acetate until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Recovery | - Compound is too soluble in the chosen solvent system.[5]- Premature precipitation.[5] | - Adjust the solvent ratio to include more anti-solvent (n-hexane).- Ensure slow cooling. |
| Oily Product Forms | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower boiling point solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently cooled. | - Evaporate some of the solvent and allow it to cool again.- Cool the solution in an ice bath for a longer period. |
Conclusion
Recrystallization is an effective method for the purification of crude this compound, yielding a product with high purity suitable for subsequent synthetic steps. The choice of an appropriate solvent system and careful control of the cooling rate are critical for achieving high purity and yield. The protocol described herein provides a reliable procedure for researchers, scientists, and drug development professionals to obtain high-purity this compound.
References
Application Notes and Protocols for Purity Assessment of Benzyl (4-bromo-3-fluorophenyl)carbamate
Abstract
This document provides detailed application notes and experimental protocols for the purity assessment of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Tedizolid.[1][2] Two orthogonal analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented to ensure a comprehensive evaluation of the compound's purity. These methods are designed for researchers, scientists, and drug development professionals to accurately quantify the main component and identify potential impurities.
Introduction
This compound is a halogenated phenylcarbamate derivative. Its purity is critical for the quality and safety of active pharmaceutical ingredients (APIs). This application note outlines robust and reliable HPLC-UV and GC-MS methods for its purity assessment. HPLC-UV is employed for the primary purity determination and quantification of non-volatile impurities, while GC-MS is utilized for the analysis of volatile and semi-volatile impurities, providing structural information for their identification.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrFNO₂ | [1] |
| Molecular Weight | 323.14 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. | Assumed based on structure |
| UV Absorbance | Expected to have strong UV absorbance due to the aromatic rings. | Inferred |
Potential Impurities
Based on the common synthesis route from 4-bromo-3-fluoroaniline and benzyl chloroformate, potential impurities may include:[2]
-
Starting Materials:
-
4-bromo-3-fluoroaniline
-
Benzyl chloroformate
-
-
By-products:
-
Dibenzyl carbonate
-
N,N'-bis(4-bromo-3-fluorophenyl)urea
-
-
Degradation Products:
-
Benzyl alcohol
-
4-bromo-3-fluoroaniline (from hydrolysis)
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of its non-volatile impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Data Presentation
Table 1: HPLC Method Performance (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Purity Analysis by HPLC (Example)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | 4-bromo-3-fluoroaniline |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.1 | 0.25 | Unknown Impurity |
| 4 | 15.4 | 0.10 | Dibenzyl Carbonate |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of volatile and semi-volatile impurities. Given that some carbamates can be thermally labile, a method with a relatively gentle temperature program is proposed.[3]
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Data acquisition and processing software with a spectral library (e.g., NIST).
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5 mL of dichloromethane to obtain a 1 mg/mL solution.
Data Presentation
Table 3: GC-MS Method Performance (Representative Data)
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
Table 4: Volatile Impurity Analysis by GC-MS (Example)
| Peak | Retention Time (min) | Area (%) | Tentative Identification (by MS library match) |
| 1 | 4.2 | 0.08 | Benzyl alcohol |
| 2 | 7.8 | 0.12 | 4-bromo-3-fluoroaniline |
Visualizations
Caption: Overall workflow for the purity assessment of this compound.
Caption: Logical relationship between analytical methods and impurity detection.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive approach for the purity assessment of this compound. The HPLC method is suitable for accurate quantification of the main component and non-volatile impurities, while the GC-MS method is effective for the identification of volatile and semi-volatile impurities. Together, these orthogonal techniques ensure a thorough and reliable evaluation of the compound's purity, which is essential for its use in pharmaceutical development and manufacturing.
References
Application Notes and Protocols: The Role of Benzyl (4-bromo-3-fluorophenyl)carbamate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate primarily utilized in the synthesis of advanced bioactive molecules, most notably in the development of modern antibiotics. Its specific substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, along with the benzyl carbamate protecting group, makes it a versatile building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the oxazolidinone antibiotic, Tedizolid.
Application Notes
The primary application of this compound is as a crucial starting material in the multi-step synthesis of Tedizolid and its phosphate prodrug, Tedizolid phosphate.[1] Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthesis of Tedizolid from this compound typically involves two key transformations:
-
Formation of the Oxazolidinone Ring: The carbamate nitrogen acts as a nucleophile to form the core oxazolidinone structure. This is often achieved by reaction with a suitable three-carbon building block, such as (R)-glycidyl butyrate or a similar epoxide, under basic conditions.
-
Suzuki Coupling for Biaryl Formation: The bromo-substituent on the phenyl ring serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This step is crucial for introducing the pyridyl-tetrazole moiety, which is essential for the biological activity of Tedizolid.
The fluorine atom at the 3-position of the phenyl ring enhances the potency of the final antibiotic. The benzyl carbamate group serves as a protecting group for the aniline nitrogen, which can be deprotected in the final steps of the synthesis if required, though in many synthetic routes to Tedizolid, it is incorporated into the oxazolidinone ring directly.
Experimental Protocols
The following protocols are compiled from various patented synthetic routes for Tedizolid, providing a representative methodology for its synthesis from this compound.
Protocol 1: Synthesis of (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
This protocol details the formation of the oxazolidinone ring, a key intermediate in the synthesis of Tedizolid.
Reaction Scheme:
Materials:
-
This compound
-
(R)-Glycidyl butyrate
-
Lithium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add a solution of lithium tert-butoxide (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add (R)-glycidyl butyrate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of 1N hydrochloric acid until the pH is ~7.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Quantitative Data Summary Table 1: Synthesis of (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
| Parameter | Value | Reference |
| Yield | 85-95% | Based on similar patented procedures |
| Purity (HPLC) | >98% | Based on similar patented procedures |
| Appearance | White to off-white solid | [3][4] |
Protocol 2: Synthesis of Tedizolid via Suzuki Coupling
This protocol describes the coupling of the oxazolidinone intermediate with the pyridyl-tetrazole moiety.
Reaction Scheme:
Materials:
-
(R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed mixture of (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq), 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1), add Pd(dppf)Cl2 (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Tedizolid.
Quantitative Data Summary Table 2: Synthesis of Tedizolid
| Parameter | Value | Reference |
| Yield | 70-85% | Based on similar patented procedures |
| Purity (HPLC) | >99% | Based on similar patented procedures |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.85 (s, 1H), 8.28 (d, 1H), 8.01 (d, 1H), 7.65 (t, 1H), 7.56 (dd, 1H), 7.19 (d, 1H), 5.25 (t, 1H), 4.78 (m, 1H), 4.42 (s, 3H), 4.15 (t, 1H), 3.85 (dd, 1H), 3.65 (m, 2H) | Based on published data |
| MS (ESI) m/z | 371.1 [M+H]⁺ | [5] |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from this compound to Tedizolid.
Caption: Synthetic pathway to Tedizolid.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tedizolid, like other oxazolidinone antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][6] This binding prevents the formation of a functional 70S initiation complex, thereby halting the translation process.[7][8]
Caption: Tedizolid's mechanism of action.
References
- 1. This compound | 510729-01-8 [chemicalbook.com]
- 2. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one , 97% , 444335-16-4 - CookeChem [cookechem.com]
- 4. (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 444335-16-4 [sigmaaldrich.com]
- 5. A highly sensitive and efficient UPLC-MS/MS assay for rapid analysis of tedizolid (a novel oxazolidinone antibiotic) in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckconnect.com [merckconnect.com]
- 7. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 8. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate for Pharmaceutical Manufacturing
Introduction
Benzyl (4-bromo-3-fluorophenyl)carbamate is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably the oxazolidinone antibiotic, Tedizolid.[1] Tedizolid is a next-generation antibiotic effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). The purity and consistent supply of its intermediates are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the scale-up synthesis of this compound, transitioning from a laboratory scale (50 g) to a pilot plant scale (5 kg). The protocols herein are designed to ensure high yield and purity, meeting the stringent requirements of pharmaceutical manufacturing.
Synthesis Overview
The synthesis of this compound is achieved through the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in the presence of a base. This reaction, a standard N-protection, is robust and scalable. However, careful control of reaction parameters is crucial to minimize impurity formation and ensure process safety and efficiency on a larger scale.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Laboratory Scale Synthesis (50 g)
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
4-bromo-3-fluoroaniline (50.0 g, 0.263 mol)
-
Benzyl chloroformate (39 mL, 0.276 mol, 1.05 eq.)
-
Sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.)
-
Acetone (660 mL)
-
Saturated sodium bicarbonate solution (333 mL)
-
Ethyl acetate
-
n-Hexane
-
Heptane
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline in acetone in a 2L flask, add sodium bicarbonate and saturated sodium bicarbonate solution.
-
Cool the reaction mixture to 15 °C.
-
Slowly add benzyl chloroformate, ensuring the temperature does not exceed 22 °C.
-
After the addition is complete, stir the reaction at room temperature for 90 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Remove acetone by distillation under reduced pressure.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure.
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to precipitate the product.
-
Collect the solid by filtration.
-
Concentrate the filtrate, add heptane to the residue, and stir at 0 °C for 30 minutes.
-
Collect the second batch of solid product by filtration.
-
Combine both batches and dry under vacuum to afford the target compound.
Pilot Plant Scale-Up Synthesis (5 kg)
Key Scale-Up Considerations:
-
Heat Management: The reaction is exothermic. A jacketed reactor with efficient cooling is required to maintain the temperature below 22 °C during the addition of benzyl chloroformate.
-
Mixing: Efficient agitation is critical to ensure homogeneity in the multiphasic reaction mixture, preventing localized high concentrations and potential side reactions.
-
Reagent Addition: A controlled addition rate via a calibrated pump is necessary for both safety and reaction selectivity.
-
Work-up and Isolation: Larger equipment for extraction, distillation, and filtration is required. The crystallization process needs to be optimized for large volumes to ensure consistent product quality and yield.
Materials:
-
4-bromo-3-fluoroaniline (5.0 kg, 26.3 mol)
-
Benzyl chloroformate (3.9 L, 27.6 mol, 1.05 eq.)
-
Sodium bicarbonate (2.76 kg, 32.9 mol, 1.25 eq.)
-
Acetone (66 L)
-
Saturated sodium bicarbonate solution (33.3 L)
-
Ethyl acetate
-
n-Hexane
-
Heptane
Procedure:
-
Charge the 100L jacketed glass-lined reactor with 4-bromo-3-fluoroaniline and acetone. Begin agitation.
-
Add sodium bicarbonate followed by the saturated sodium bicarbonate solution.
-
Cool the reactor contents to 15 °C using the cooling jacket.
-
Add benzyl chloroformate subsurface via a metering pump over a period of 1-2 hours, maintaining the internal temperature at or below 22 °C.
-
Stir the reaction mixture at 20-25 °C for 2-3 hours post-addition.
-
Take an in-process control (IPC) sample to check for reaction completion using HPLC.
-
Concentrate the reaction mixture by vacuum distillation to remove acetone.
-
Transfer the remaining aqueous slurry to an extractor. Perform extraction with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Transfer the organic phase back to the reactor and concentrate under vacuum to a thick oil.
-
Add n-hexane and stir at 20-25 °C for 2 hours to induce crystallization.
-
Filter the product using a centrifuge or Nutsche filter-dryer. Wash the cake with cold n-hexane.
-
Dry the product under vacuum at 40-45 °C until constant weight is achieved.
Data Presentation
The following tables summarize the expected quantitative data for both laboratory and pilot plant scales.
Table 1: Reactant and Product Quantities
| Parameter | Laboratory Scale (50 g) | Pilot Plant Scale (5 kg) |
| 4-bromo-3-fluoroaniline | 50.0 g | 5.0 kg |
| Benzyl Chloroformate | 39 mL | 3.9 L |
| Sodium Bicarbonate | 27.63 g | 2.76 kg |
| Theoretical Yield | 85.3 g | 8.53 kg |
| Actual Yield | 85.3 g (quantitative) [1] | ~7.9 kg (Expected) |
| Yield Percentage | ~100% [1] | ~92-95% (Expected) |
Table 2: Process Parameters and Quality Control
| Parameter | Laboratory Scale | Pilot Plant Scale (Expected) |
| Reaction Time | 1.5 hours | 2-3 hours |
| Work-up Time | 4-6 hours | 8-12 hours |
| Purity (by HPLC) | >99.0% | >99.0% |
| Melting Point | Not specified | ~85-89 °C |
| Key Impurities | Di-benzylated product, unreacted starting material | Di-benzylated product, unreacted starting material, urea byproducts |
| Impurity Specification | <0.1% each | <0.1% each |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final product and for in-process control.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Acceptance Criteria: Purity ≥ 99.0%, individual impurities ≤ 0.1%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the final product.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d6 or CDCl3.
-
Analysis: 1H NMR, 13C NMR, 19F NMR. The spectra should be consistent with the structure of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship of Key Parameters
Caption: Key parameter relationships for ensuring high product quality and yield.
References
Application Notes and Protocols: Deprotection of the Benzyl Carbamate Group in Tedizolid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Tedizolid, a second-generation oxazolidinone antibiotic, involves a multi-step process wherein the strategic use of protecting groups is critical for achieving high yields and purity. A key step in many synthetic routes is the deprotection of a benzyl carbamate (Cbz) group to unmask a primary amine. This amine is a crucial nucleophile for the subsequent formation of the core oxazolidinone ring system. The specific intermediate of interest is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester . The selection of an appropriate deprotection method is paramount to avoid side reactions with the other functional groups present in this complex molecule, such as the fluoro substituent, the pyridine ring, and the tetrazole moiety.
This document provides detailed application notes on the common methods for benzyl carbamate deprotection applicable to the synthesis of Tedizolid. It includes a summary of quantitative data for various deprotection strategies and detailed experimental protocols that can be adapted for the specific Tedizolid intermediate.
Data Presentation: Comparison of Benzyl Carbamate Deprotection Methods
The choice of deprotection method depends on factors such as substrate compatibility, scalability, and the desired purity of the product. Below is a summary of common methods for Cbz deprotection with their typical reaction conditions and outcomes.
| Deprotection Method | Reagents and Catalyst | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1-3 atm), 5-10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, THF | Room Temperature | 4 - 72 hours | >90 | Advantages: Clean reaction with volatile byproducts (toluene and CO₂).[1] Disadvantages: May reduce other functional groups; catalyst can be pyrophoric.[1] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol, Isopropanol | Room Temp - Reflux | 0.5 - 4 hours | >90 | Advantages: Avoids the use of gaseous hydrogen.[1] Disadvantages: Requires removal of formate salts during workup.[1] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 0.5 - 2 hours | ~90 | Advantages: Effective when hydrogenolysis is not feasible.[1] Disadvantages: Harsh acidic conditions may not be suitable for all substrates.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 | 24 hours | High | Advantages: Useful for substrates with functional groups sensitive to reduction or that poison catalysts.[2] Disadvantages: Requires elevated temperature and basic conditions.[2] |
Signaling Pathways and Logical Relationships
The deprotection of the Cbz group is a critical step that enables the subsequent cyclization to form the oxazolidinone ring of Tedizolid. The general synthetic logic is depicted below.
Experimental Protocols
The following are detailed, representative protocols for the deprotection of a benzyl carbamate group. These can be adapted for the deprotection of N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester .
Protocol 1: Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz deprotection.
Materials:
-
Cbz-protected Tedizolid precursor
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol (analytical grade)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
In a flask suitable for hydrogenation, dissolve the Cbz-protected precursor in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.
Protocol 2: Transfer Hydrogenolysis
This method avoids the need for a pressurized hydrogen gas setup.
Materials:
-
Cbz-protected Tedizolid precursor
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Isopropanol
Procedure:
-
Dissolve the Cbz-protected precursor in methanol or isopropanol in a round-bottom flask.
-
Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with saturated sodium chloride solution to remove excess ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Nucleophilic Cleavage
This protocol is advantageous for substrates that are sensitive to catalytic reduction.[2]
Materials:
-
Cbz-protected Tedizolid precursor
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water and Brine
Procedure:
-
Create a suspension of the Cbz-protected precursor and K₃PO₄ (4 equivalents) in DMAc (0.25 M).
-
Purge the suspension with an inert gas (e.g., nitrogen or argon).
-
Add 2-mercaptoethanol (2 equivalents) and stir the reaction at 75 °C.[2]
-
Monitor the reaction for completion (typically 24 hours).[2]
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the N-acylation of 4-bromo-3-fluoroaniline with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common impurities I might encounter in my final product?
Common impurities can be categorized as starting materials, over-acylated byproducts, and reagent-derived impurities. These include:
-
Unreacted 4-bromo-3-fluoroaniline
-
Unreacted benzyl chloroformate
-
N,N-bis(benzyloxycarbonyl)-4-bromo-3-fluoroaniline (Di-Cbz protected aniline)
-
Benzyl alcohol
-
Dibenzyl carbonate
Q3: My reaction is not going to completion, and I see a significant amount of starting material. What could be the cause?
Incomplete reactions can be due to several factors:
-
Insufficient Base: The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium bicarbonate, triethylamine) is used.
-
Low Reaction Temperature: While the reaction is often performed at or below room temperature to minimize side reactions, insufficient temperature may slow down the reaction rate.
-
Poor Reagent Quality: The benzyl chloroformate may have degraded. It is sensitive to moisture and can hydrolyze over time.
-
Solvent Issues: Ensure a suitable solvent is used that allows for the dissolution of both starting materials.
Q4: I am observing an impurity with a higher molecular weight than my product. What is it likely to be?
A higher molecular weight impurity is often the di-substituted product, N,N-bis(benzyloxycarbonyl)-4-bromo-3-fluoroaniline. This occurs when the initially formed carbamate is further acylated by another molecule of benzyl chloroformate.
Q5: How can I minimize the formation of the di-substituted impurity?
To minimize over-acylation:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of benzyl chloroformate.
-
Slow Addition: Add the benzyl chloroformate slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Running the reaction at a lower temperature can help control the reactivity and reduce the likelihood of a second acylation.
Q6: I have identified benzyl alcohol in my product mixture. How did it get there?
Benzyl alcohol is a common impurity resulting from the hydrolysis of benzyl chloroformate.[1][2][3] This can happen if there is moisture in the reaction solvent, reagents, or glassware, or during the aqueous workup.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to impurities in the synthesis of this compound.
Table 1: Common Impurities and Troubleshooting Strategies
| Impurity Name | Potential Cause | Suggested Action |
| 4-bromo-3-fluoroaniline | Incomplete reaction | - Ensure sufficient base is used. - Check the quality of benzyl chloroformate. - Increase reaction time or temperature slightly. |
| Benzyl chloroformate | Excess reagent used | - Use a more precise stoichiometry. - Quench the reaction with a suitable nucleophile (e.g., a small amount of water or amine) at the end of the reaction. |
| N,N-bis(benzyloxycarbonyl)-4-bromo-3-fluoroaniline | Over-acylation of the product | - Add benzyl chloroformate dropwise. - Maintain a low reaction temperature. - Use a slight excess of the aniline. |
| Benzyl alcohol | Hydrolysis of benzyl chloroformate | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Dibenzyl carbonate | Decomposition of benzyl chloroformate | - Use fresh, high-quality benzyl chloroformate. - Avoid prolonged heating of the reaction mixture. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-bromo-3-fluoroaniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visual Guides
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Potential Side Reactions
Caption: Common side reactions leading to impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: Side Reactions of Benzyl Chloroformate with Substituted Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the protection of substituted anilines with benzyl chloroformate (Cbz-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of benzyl chloroformate with a substituted aniline?
The primary and desired reaction is the N-benzyloxycarbonylation (N-Cbz protection) of the aniline. In this reaction, the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a stable carbamate, which protects the amino group from participating in subsequent reactions. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the most common side reactions observed during the Cbz protection of substituted anilines?
The two most prevalent side reactions are:
-
N,N-Dibenzylation (Di-Cbz Protection): This occurs when a second molecule of benzyl chloroformate reacts with the initially formed N-Cbz-aniline. This is more common with primary anilines, especially those with electron-donating substituents which increase the nucleophilicity of the nitrogen atom.
-
N-Benzylation: This side reaction leads to the formation of an N-benzylaniline. It is primarily caused by the presence of benzyl chloride as an impurity in the benzyl chloroformate reagent or its formation via decomposition of the chloroformate, especially in the presence of moisture.[2] The resulting N-benzylaniline can then react with another molecule of benzyl chloride to yield the N,N-dibenzylaniline.[3]
Q3: How do substituents on the aniline ring influence the likelihood of side reactions?
Substituents on the aniline ring play a crucial role in the reaction outcome by altering the nucleophilicity of the amino group.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. This enhanced nucleophilicity can accelerate the desired N-Cbz protection but also increases the probability of the N,N-dibenzylation side reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and chloro (-Cl) decrease the electron density on the nitrogen, making the aniline less nucleophilic. While this can slow down the desired reaction, it also significantly reduces the tendency for N,N-dibenzylation. However, reactions with these anilines may require more forcing conditions, which can lead to other side reactions if not carefully controlled.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired N-Cbz product | 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Use of a weak base with a weakly nucleophilic aniline. | 1. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. For anilines with electron-withdrawing groups, a stronger base like sodium carbonate or a tertiary amine may be necessary to facilitate the reaction. |
| Formation of a significant amount of N,N-di-Cbz-aniline | 1. High nucleophilicity of the aniline (due to EDGs). 2. Use of an excess of benzyl chloroformate. 3. Use of a strong base that deprotonates the mono-Cbz product. 4. High reaction temperature. | 1. Use a milder base such as sodium bicarbonate. 2. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. 3. Add the benzyl chloroformate slowly and at a low temperature (0 °C) to keep its concentration low. 4. Perform the reaction at 0 °C or room temperature. |
| Presence of N-benzylaniline byproduct | 1. Impure benzyl chloroformate containing benzyl chloride. 2. Decomposition of benzyl chloroformate during the reaction. | 1. Use freshly opened or purified benzyl chloroformate. 2. Avoid high reaction temperatures and prolonged reaction times. Ensure the reaction is performed under anhydrous conditions. |
| Difficulty in separating the desired product from byproducts | The polarity of the mono-Cbz, di-Cbz, and N-benzyl products can be similar. | 1. Column Chromatography: A gradient elution with a hexane/ethyl acetate solvent system on silica gel is often effective. The less polar N,N-dibenzylaniline will typically elute first, followed by the N-benzylaniline, and then the more polar N-Cbz-aniline.[5] 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[5] |
Quantitative Data on Side Reactions
The following table summarizes the expected product distribution based on the electronic nature of the substituent on the aniline ring under typical Schotten-Baumann conditions. Note: Exact yields are highly dependent on specific reaction conditions.
| Substituted Aniline | Substituent Type | Expected Major Product | Expected Major Side Product(s) | Relative Rate of Reaction |
| p-Anisidine | Electron-Donating (-OCH₃) | N-Cbz-p-anisidine | N,N-di(Cbz)-p-anisidine | Fast |
| Aniline | Neutral (-H) | N-Cbz-aniline | N,N-di(Cbz)-aniline, N-benzylaniline | Moderate |
| p-Chloroaniline | Electron-Withdrawing (-Cl) | N-Cbz-p-chloroaniline | Minimal N,N-di(Cbz) product | Slow |
| p-Nitroaniline | Strongly Electron-Withdrawing (-NO₂) | N-Cbz-p-nitroaniline | Negligible N,N-di(Cbz) product | Very Slow |
Experimental Protocols
Protocol 1: Cbz Protection of an Aniline with an Electron-Donating Group (e.g., p-Anisidine)
This protocol is optimized to minimize the formation of the di-Cbz byproduct.
-
Dissolution: Dissolve p-anisidine (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled, stirred solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add water to dissolve the inorganic salts and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Protocol 2: Cbz Protection of an Aniline with an Electron-Withdrawing Group (e.g., p-Nitroaniline)
This protocol uses slightly more forcing conditions to drive the reaction to completion.
-
Dissolution: Suspend p-nitroaniline (1.0 eq.) in a mixture of dioxane and water (1:1).
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq.) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization from ethanol.
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for side reactions.
References
Troubleshooting low yield in the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield and other common issues encountered during this synthesis.
Troubleshooting Guide
Low yield in the synthesis of this compound can arise from several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue, often linked to the reduced nucleophilicity of 4-bromo-3-fluoroaniline due to the electron-withdrawing effects of the fluorine and bromine substituents. Other contributing factors include suboptimal reaction conditions and reagent degradation.
Troubleshooting Steps:
-
Assess Reagent Quality:
-
4-Bromo-3-fluoroaniline: Ensure the starting aniline is pure and free from contaminants. Impurities can interfere with the reaction.
-
Benzyl Chloroformate: This reagent is highly sensitive to moisture and can degrade over time to benzyl alcohol and HCl.[1] Use freshly opened or recently purchased benzyl chloroformate. Purity can be checked by analytical techniques such as GC-MS to look for common impurities like benzyl alcohol, toluene, and benzaldehyde.[2][3][4]
-
Solvent: Ensure the solvent (e.g., acetone) is anhydrous. The presence of water can lead to the hydrolysis of benzyl chloroformate.[1]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice and amount of base are critical. While sodium bicarbonate is commonly used, its basicity might be insufficient to effectively neutralize the HCl generated, especially with the electron-deficient aniline. Consider alternative bases as outlined in the data table below.
-
Temperature Control: The reaction is often performed at a low temperature (0-22°C) to minimize side reactions.[5] Ensure proper temperature control throughout the addition of benzyl chloroformate.
-
Reaction Time: While the reaction is typically rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
-
Investigate Potential Side Reactions:
-
Hydrolysis of Benzyl Chloroformate: If water is present in the reaction mixture, benzyl chloroformate will hydrolyze to benzyl alcohol, reducing the amount of reagent available for the main reaction.[1]
-
Formation of Di-acylated Byproduct: It is possible for the aniline to react with two molecules of benzyl chloroformate, especially if a strong base is used or if the reaction conditions are not carefully controlled.
-
Formation of Urea Byproducts: If the benzyl chloroformate degrades to form isocyanate, this can react with the starting aniline to form a urea byproduct, particularly in the presence of any moisture.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products?
The most common impurities are unreacted starting materials (4-bromo-3-fluoroaniline), benzyl alcohol (from hydrolysis of benzyl chloroformate), and potentially a di-acylated product (N,N-bis(benzyloxycarbonyl)-4-bromo-3-fluoroaniline).
Identification and Mitigation:
-
Unreacted 4-bromo-3-fluoroaniline: This can be identified by co-spotting with the starting material on a TLC plate. Its presence may indicate insufficient benzyl chloroformate, poor quality of benzyl chloroformate, or incomplete reaction.
-
Solution: Use a slight excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents) and ensure its purity. Monitor the reaction to completion.
-
-
Benzyl Alcohol: This is a common impurity resulting from the hydrolysis of benzyl chloroformate.
-
Solution: Use anhydrous solvent and fresh benzyl chloroformate. Store benzyl chloroformate under inert gas and in a desiccator.
-
-
N,N-bis(benzyloxycarbonyl)-4-bromo-3-fluoroaniline: The formation of this di-acylated product is more likely with stronger bases or an excess of benzyl chloroformate.
-
Solution: Use a milder base like sodium bicarbonate and add the benzyl chloroformate slowly and controllably.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of carbamate synthesis. While specific data for this compound is limited in the literature, the following tables provide illustrative data based on analogous reactions with substituted anilines.
Table 1: Effect of Base on Carbamate Synthesis Yield
| Base | Aniline Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Bicarbonate | 4-bromo-3-fluoroaniline | Acetone/Water | 15-22 | Quantitative | [5] |
| Sodium Carbonate | Glycine | Water | 0 | Not specified | [6] |
| Triethylamine | Various benzoic acids | Toluene | 120 | Good | |
| Pyridine | Aniline | Dichloromethane | Not specified | Not specified | [7] |
| DIPEA | Amine | Acetonitrile | Not specified | Not specified | [6] |
Table 2: Effect of Solvent on Carbamate Synthesis Yield
| Solvent | Aniline Substrate | Base | Temperature (°C) | Yield (%) | Reference |
| Acetone/Water | 4-bromo-3-fluoroaniline | Sodium Bicarbonate | 15-22 | Quantitative | [5] |
| Dichloromethane | Aniline | Pyridine | Not specified | Not specified | [7] |
| Acetonitrile | Amine | DIPEA | Not specified | Not specified | [6] |
| Toluene | Benzoic acids | Triethylamine | 120 | Good | |
| Ethyl Acetate | Amine | Magnesium Oxide | 70 | Not specified | [6] |
Table 3: Effect of Temperature on Carbamate Synthesis Yield
| Temperature (°C) | Aniline Substrate | Base | Solvent | Yield (%) | Reference |
| 15-22 | 4-bromo-3-fluoroaniline | Sodium Bicarbonate | Acetone/Water | Quantitative | [5] |
| 0 | Glycine | Sodium Carbonate | Water | Not specified | [6] |
| 70 | Amine | Magnesium Oxide | Ethyl Acetate | Not specified | [6] |
| 120 | Benzoic acids | Triethylamine | Toluene | Good |
Experimental Protocols
Synthesis of this compound [5]
This protocol is adapted from a literature procedure that reports a quantitative yield.
Materials:
-
4-bromo-3-fluoroaniline
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Benzyl chloroformate
-
Ethyl acetate
-
n-Hexane
-
Heptane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (Brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in acetone.
-
Addition of Base: Add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 15°C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq.) to the stirred solution, ensuring the temperature does not exceed 22°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 90 minutes. Monitor the reaction progress by TLC.
-
Work-up:
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to precipitate the product.
-
Collect the solid by filtration.
-
The filtrate can be concentrated, and the residue triturated with heptane at 0°C to obtain a second crop of the product.
-
Combine the solid products and dry under vacuum.
-
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: A systematic workflow for troubleshooting low yield.
Caption: Key factors contributing to low reaction yield.
Frequently Asked Questions (FAQs)
Q3: Can I use a different base, such as triethylamine or pyridine, instead of sodium bicarbonate?
Yes, organic bases like triethylamine or pyridine can be used.[7] They are stronger bases than sodium bicarbonate and may lead to a faster reaction. However, their use might also increase the likelihood of side reactions, such as the formation of di-acylated byproducts. It is recommended to start with the milder inorganic base (sodium bicarbonate) and only explore stronger organic bases if the reaction is sluggish or incomplete.
Q4: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?
While the provided literature protocol does not explicitly state the need for an inert atmosphere, it is good practice to do so, especially given the moisture sensitivity of benzyl chloroformate.[1] An inert atmosphere will help to prevent the hydrolysis of the reagent and can contribute to a higher and more consistent yield.
Q5: My product is an oil and does not precipitate. How can I isolate it?
If the product does not precipitate upon the addition of a non-polar solvent like hexane or heptane, it may be due to the presence of impurities that are keeping it in solution. In this case, standard column chromatography on silica gel is the recommended method for purification. A solvent system such as ethyl acetate/hexane can be used for elution.
Q6: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the preparation of the antibiotic Tedizolid.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a checklist to troubleshoot the issue:
-
Reagent Quality: Ensure the starting materials, particularly 4-bromo-3-fluoroaniline and benzyl chloroformate, are pure. Impurities in the aniline can interfere with the reaction, and degraded benzyl chloroformate (often contaminated with phosgene or benzyl alcohol) will have lower reactivity.
-
Base Stoichiometry: Sodium bicarbonate is crucial for neutralizing the HCl generated during the reaction. Ensure you have added at least 1.25 equivalents. Insufficient base can lead to the protonation of the starting aniline, rendering it unreactive.
-
Temperature Control: The addition of benzyl chloroformate is exothermic. It is critical to maintain the reaction temperature below 22°C during the addition.[1] Higher temperatures can promote side reactions, such as the formation of ureas or decomposition of the chloroformate.
-
Reaction Time: While the reported procedure suggests 90 minutes at room temperature is sufficient for reaction completion, you can monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting aniline has been fully consumed before proceeding with the workup.[1]
-
Extraction Efficiency: Ensure thorough extraction of the product from the aqueous phase. The protocol specifies using ethyl acetate three times for the extraction.[1] Inefficient extraction will lead to product loss.
Q2: The reaction appears incomplete, and I still see starting aniline on my TLC plate. What should I do?
A2: If the starting material is not fully consumed after the recommended 90 minutes, consider the following:
-
Insufficient Benzyl Chloroformate: Verify that 1.05 equivalents of benzyl chloroformate were added.[1] If the chloroformate has degraded over time, a slight excess might be necessary.
-
Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature. Monitor its progress every 30-60 minutes by TLC until the starting aniline spot disappears.
-
Check Stirring: Ensure the biphasic mixture (acetone/saturated sodium bicarbonate solution) is being stirred vigorously.[1] Efficient mixing is essential for the reaction to proceed effectively.
Q3: I'm observing an unexpected, highly non-polar side product. What could it be?
A3: A common side reaction in carbamate synthesis is the formation of a symmetrical urea derivative. This can happen if a small amount of the initial carbamate product reacts with another molecule of the starting aniline. This is more likely to occur if the reaction temperature is too high or if there is a localized excess of the aniline.
Q4: The final product is difficult to purify and appears oily or sticky, not a solid. How can I improve crystallization?
A4: The protocol describes purification by concentrating the organic phase and triturating the residue with n-hexane or heptane to induce precipitation.[1] If your product remains oily:
-
Solvent Purity: Ensure the ethyl acetate used for extraction is completely removed under reduced pressure. Residual solvent can inhibit crystallization.
-
Trituration Technique: When adding n-hexane or heptane, scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. Cooling the mixture to 0°C can also significantly improve the yield of the precipitated solid.[1]
-
Alternative Purification: If trituration fails, column chromatography on silica gel is a reliable alternative for purifying carbamates. A gradient of ethyl acetate in hexane would be a suitable eluent system.
Experimental Protocol and Data
Reaction Scheme
The synthesis involves the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in the presence of a base.
4-bromo-3-fluoroaniline + Benzyl Chloroformate --(NaHCO3, Acetone/H2O)--> this compound
Reactant and Condition Summary
For a reaction starting with 50.0 g of 4-bromo-3-fluoroaniline, the following parameters are recommended.
| Component | Molecular Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles (mol) | Equivalents |
| 4-bromo-3-fluoroaniline | 190.02 | 50.0 | - | 0.263 | 1.0 |
| Benzyl Chloroformate | 170.59 | 47.1 | 39 | 0.276 | 1.05 |
| Sodium Bicarbonate (solid) | 84.01 | 27.63 | - | 0.329 | 1.25 |
| Acetone | - | - | 660 | - | - |
| Saturated NaHCO₃ Solution | - | - | 333 | - | - |
| Reaction Temperature | - | - | - | 15-22°C | - |
| Reaction Time | - | - | - | 90 minutes | - |
Data sourced from ChemicalBook.[1]
Detailed Synthesis Protocol
-
Reaction Setup: In a suitable reaction vessel, combine 4-bromo-3-fluoroaniline (50.0 g, 1 eq.), acetone (660 ml), solid sodium bicarbonate (27.63 g, 1.25 eq.), and saturated aqueous sodium bicarbonate solution (333 ml).
-
Cooling: Stir the mixture and cool it to 15°C using an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (39 ml, 1.05 eq.) dropwise to the reaction mixture. It is crucial to monitor the internal temperature and ensure it does not rise above 22°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 minutes.
-
Solvent Removal: Once the reaction is complete (as confirmed by TLC), remove the acetone by distillation under reduced pressure.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 ml).
-
Washing: Combine the organic layers and wash them with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Add n-hexane to the crude solid and stir the slurry at room temperature for 30 minutes. Collect the solid product by filtration. The filtrate can be concentrated and the process repeated with heptane at 0°C to recover a second batch of the product.
-
Final Product: Combine the solid batches to yield the target compound, this compound.[1]
Visual Guides
Experimental Workflow
References
Technical Support Center: Purification of Halogenated Phenylcarbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated phenylcarbamates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in halogenated phenylcarbamate synthesis?
A1: Common impurities include unreacted starting materials (e.g., halogenated anilines, isocyanates, or chloroformates), byproducts from side reactions (such as diphenylureas and ammonia when using urea-based synthesis routes), and degradation products.[1] The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for halogenated phenylcarbamates?
A2: The most effective purification techniques are recrystallization and chromatography (flash column, HPLC, and GC). The choice depends on the scale of the purification, the nature of the impurities, the thermal stability of the compound, and the desired final purity. Recrystallization is often cost-effective for large-scale purification, while chromatography offers higher resolution for complex mixtures and isomer separation.[2][3][4][5]
Q3: How does the halogen substituent affect the choice of purification method?
A3: The nature and position of the halogen atom influence the molecule's polarity, solubility, and potential for intermolecular interactions like halogen bonding.[6][7] These factors are critical in selecting the appropriate solvent system for recrystallization or the stationary and mobile phases for chromatography. For example, more electronegative halogens like fluorine can alter the compound's polarity compared to iodine, affecting its retention in reversed-phase HPLC.
Q4: What analytical techniques are used to assess the purity of halogenated phenylcarbamates?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques for assessing purity and isomeric distribution.[2][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[2][6][8]
Solutions:
-
Increase Solvent Volume: Add more hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Crystallization Temperature: If the compound has a low melting point, try a solvent with a lower boiling point.
-
Use a Different Solvent or Solvent System: Select a solvent in which the compound is less soluble. A mixed solvent system can be effective. Good starting points include ethanol/water, acetone/water, or ethyl acetate/hexanes.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Seeding: Add a pure crystal of the compound to the cooled solution to initiate crystallization.
Issue 2: Poor recovery of the purified compound.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), concentrate it by evaporation and cool it again to obtain a second crop of crystals.
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (a difference in Rf values of at least 0.2).
-
Adjust Polarity: If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is retained too strongly, increase the polarity.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Dry Loading: For compounds that are not very soluble in the eluent, dry loading onto silica gel before adding it to the column can improve resolution.[10]
Issue 2: The compound appears to be degrading on the column.
Solutions:
-
Deactivate the Silica Gel: Silica gel is acidic and can cause the degradation of sensitive compounds. Deactivate it by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column.
Quantitative Data on Purification
| Compound | Purification Method | Initial Purity | Final Purity | Recovery Rate |
| Methyl Carbamate | Extraction with Chloroform followed by Recrystallization | Not specified | > 99.9% | > 92% |
| Data sourced from a study on the refining of methyl carbamate.[11] |
Experimental Protocols
Protocol 1: HPLC Method for Isomeric Purity Assessment of N-chlorophenylcarbamate
This protocol is a starting point for the analytical separation of N-(chlorophenyl)carbamate isomers.
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: Chiral stationary phase column (e.g., based on tris(3,5-dimethylphenyl)carbamate cellulose or amylose).
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v). A small amount of diethylamine (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.[2]
Protocol 2: GC-MS Method for Impurity Analysis of Thermally Stable Carbamate Isomers
This method is suitable for the analysis of thermally stable carbamate isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-350.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.[2]
Visualizations
Caption: Experimental workflow for the purification and analysis of halogenated phenylcarbamates.
Caption: Decision tree for selecting a suitable purification method.
Caption: Simplified degradation pathway of halogenated phenylcarbamates under basic conditions.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Coupling Reactions of Benzyl (4-bromo-3-fluorophenyl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the coupling reaction of Benzyl (4-bromo-3-fluorophenyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the coupling reaction of this compound.
Q1: Why is my reaction yield low or non-existent?
Low or no yield in palladium-catalyzed cross-coupling reactions can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]
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Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst or could be deactivating prematurely. Ensure your palladium source is of good quality and consider using a pre-formed catalyst complex for more reliable generation of the active catalytic species.[2]
-
Reagent Quality: The purity of starting materials is crucial. Ensure that the this compound, coupling partner (e.g., boronic acid), and base are pure and dry. The solvent must be anhydrous and degassed to prevent side reactions and catalyst poisoning.[1][2]
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Suboptimal Conditions: The choice of ligand, base, solvent, and temperature are all critical. An inappropriate combination can lead to a failed reaction. For instance, some bases may be incompatible with certain functional groups, and the solvent must ensure the solubility of all reagents.[3][4] A systematic optimization of these parameters is often necessary.[5]
-
Inhibitory Effects: With aryl iodides, the iodide anion generated can inhibit the catalyst.[1][4] While your substrate is an aryl bromide, similar inhibitory effects from reaction byproducts are possible.
Q2: What are the common side products and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Dehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can occur when the palladium complex abstracts a hydride from an amine base or an alcoholic solvent.[6] To minimize this, ensure anhydrous conditions and consider a non-coordinating base.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid partner. It is often promoted by the presence of oxygen.[7] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling.
-
Protodeborylation: The boronic acid can be cleaved by a proton source, leading to its decomposition before it can participate in the coupling reaction.[6] This is more common with certain heteroaryl boronic acids but can be minimized by using anhydrous solvents and appropriate bases.
Q3: My catalyst seems to be inactive. What are the potential causes and solutions?
Catalyst inactivity is a frequent issue in cross-coupling reactions.
-
Poor Precatalyst Activation: Pd(II) sources like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle.[3] This in-situ reduction can be unreliable.[2] Using pre-formed Pd(0) catalysts or specialized precatalysts (e.g., PEPPSI-type or G-series precatalysts) that are designed for rapid and clean activation can improve reliability.[4][6]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture. Store ligands under an inert atmosphere and handle them using proper air-free techniques.
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can act as catalyst poisons.[3] Ensure your starting materials and solvents are free from impurities that could deactivate the palladium catalyst.
Below is a workflow diagram to troubleshoot common issues in a coupling reaction.
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is best for this compound?
For coupling an aryl bromide like this compound with an organoboron reagent, the Suzuki-Miyaura coupling is a highly versatile and widely used method.[8][9] It is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10] The byproducts are generally non-toxic and easily removed.[11]
Another common choice is the Buchwald-Hartwig amination , which would be used if the goal is to form a C-N bond by coupling the aryl bromide with an amine.[12][13]
Q2: How do I select the optimal ligand, base, and solvent?
The selection of these components is interdependent and crucial for success.
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] For aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective as they promote the oxidative addition and reductive elimination steps.[1][6]
-
Base: The base plays a critical role in the transmetalation step of the Suzuki reaction.[9] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9][14] The strength of the base should be chosen based on the sensitivity of the functional groups in your substrates. Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes lead to higher reaction rates but may cause decomposition of sensitive molecules.[3][4]
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Solvent: The solvent must solubilize the reagents and be stable at the reaction temperature.[4] Ethereal solvents like dioxane or THF, and aromatic solvents like toluene are commonly used.[4][9] Often, a small amount of water is added in Suzuki reactions to aid in the dissolution of the base and facilitate the reaction.[6]
Q3: What is the general catalytic cycle for a Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling follows a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8][9]
-
Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together and eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[8]
The diagram below illustrates this catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize common parameters for Suzuki-Miyaura coupling reactions involving aryl bromides, providing a starting point for optimization.
Table 1: Comparison of Common Bases
| Base | pKa of Conj. Acid | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| K₃PO₄ | ~12.3 | Toluene/water, 80-110 °C | Excellent functional group tolerance.[3] | Can require higher catalyst loadings and longer reaction times.[3] |
| K₂CO₃ | ~10.3 | Toluene/water or Dioxane/water, 80-100 °C | Economical and effective for many substrates.[14] | May be less effective for challenging couplings. |
| Cs₂CO₃ | ~10.3 | Dioxane, 80-100 °C | Good solubility in organic solvents, often gives high rates.[4] | More expensive than other carbonate bases.[3] |
| NaOtBu | ~19 | THF or Toluene, RT-80 °C | Permits high reaction rates and low catalyst loadings.[3] | Incompatible with many base-sensitive functional groups.[3] |
Table 2: Comparison of Common Ligands
| Ligand Type | Examples | Characteristics | Best For |
|---|---|---|---|
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich. Promote efficient oxidative addition and reductive elimination. | General purpose, effective for a wide range of aryl bromides and chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes. Often used in PEPPSI-type precatalysts.[6] | Challenging couplings, including sterically hindered substrates. |
| Bidentate Phosphines | dppf, Xantphos | Form well-defined complexes, can offer different selectivity. | Can be effective, but often superseded by modern biarylphosphine ligands for aryl bromides. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst premix to the reaction vessel, followed by anhydrous toluene and degassed water to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent (a typical solvent ratio is 10:1 toluene:water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Preventing the decomposition of Benzyl (4-bromo-3-fluorophenyl)carbamate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Benzyl (4-bromo-3-fluorophenyl)carbamate during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound under controlled conditions. Long-term storage at low temperatures, specifically at -20°C, is advised to minimize the rate of potential chemical degradation. For short-term storage, such as a few days to weeks, a temperature of 0-4°C is acceptable. It is crucial to protect the compound from light by storing it in an amber or other light-blocking container to prevent photodegradation. Additionally, the compound should be stored in a dry environment, preferably in a desiccator, to minimize exposure to moisture and prevent hydrolysis. The container should be tightly sealed to avoid contact with air and moisture.
Q2: What are the likely decomposition pathways for this compound?
A2: Based on the general chemical structure of carbamates, this compound is susceptible to several decomposition pathways:
-
Hydrolysis: The carbamate functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-bromo-3-fluoroaniline, benzyl alcohol, and carbon dioxide.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule. Carbamates are known to be thermally labile.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. The aromatic rings in the molecule are likely to absorb UV light, which can lead to the formation of reactive species and subsequent decomposition.
Q3: How can I detect and quantify the decomposition of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for detecting and quantifying the decomposition of this compound. This method should be capable of separating the intact parent compound from its potential degradation products. A reverse-phase HPLC system with a C18 column and UV detection is a common starting point for developing such a method. To confirm the stability-indicating nature of the method, a forced degradation study should be performed.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[1] The primary purposes of this study are:
-
To identify the likely degradation products.
-
To establish the degradation pathways.
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To demonstrate the specificity of the analytical method, ensuring that the parent peak is resolved from all degradation product peaks.[1] This information is crucial for developing a robust stability-indicating method and for understanding the intrinsic stability of the molecule.
Troubleshooting Guide
Issue: I am observing a decrease in the purity of my this compound sample over time, even under recommended storage conditions.
| Possible Cause | Troubleshooting Steps |
| Inadequate container sealing | Ensure the container cap is tightly sealed to prevent exposure to atmospheric moisture and oxygen. Consider using vials with PTFE-lined caps for a better seal. |
| Frequent temperature fluctuations | Avoid repeated freeze-thaw cycles. If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials. |
| Exposure to light during handling | Minimize the exposure of the compound to ambient and artificial light during weighing and preparation of solutions. Use amber glassware or wrap containers in aluminum foil. |
| Contamination of storage container | Ensure that the storage vials are clean and dry before use. Residual contaminants could potentially catalyze degradation. |
| Inherent instability of the specific lot | If the problem persists, it may be related to the initial purity of the compound. Request a certificate of analysis from the supplier and consider re-purifying the material if necessary. |
Issue: I am developing an HPLC method and see multiple peaks in my "pure" standard of this compound.
| Possible Cause | Troubleshooting Steps |
| On-column degradation | Some carbamates can be sensitive to the mobile phase composition or pH. Try adjusting the mobile phase pH or using a different buffer system. Also, ensure the column temperature is not excessively high. |
| Injector port decomposition | If using Gas Chromatography (GC), be aware that many carbamates are thermally labile and can decompose in the hot injector port.[2] HPLC is generally the preferred method for carbamate analysis. |
| Presence of impurities from synthesis | The compound may contain residual starting materials or by-products from its synthesis.[3] Review the synthesis scheme to anticipate potential impurities and adjust the chromatographic conditions to achieve better separation. |
| Degradation in solution | The compound may be degrading in the dissolution solvent. Check the stability of the compound in the chosen solvent over time. Prepare solutions fresh before analysis whenever possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish degradation pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Development: Analyze the stressed samples from the forced degradation study. Optimize the mobile phase gradient, flow rate, and detection wavelength to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 N NaOH | 8 hours | Room Temp. | 40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 5% | 1 |
| Thermal | 48 hours | 80°C | 10% | 2 |
| Photolytic (UV) | 24 hours | Room Temp. | 25% | 4 |
Note: The % degradation and number of degradation products are hypothetical and would be determined experimentally.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for the forced degradation study.
Caption: Troubleshooting decision tree for decreased compound purity.
References
Overcoming challenges in the scale-up of Benzyl (4-bromo-3-fluorophenyl)carbamate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of Benzyl (4-bromo-3-fluorophenyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue in scaling up chemical reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
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Poor Temperature Control: The reaction between 4-bromo-3-fluoroaniline and benzyl chloroformate is exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the product.
-
Solution: Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely and adjust the addition rate of benzyl chloroformate to maintain the desired temperature range (e.g., 15-22°C).[1]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material or the formation of by-products.
-
Solution: Carefully verify the molar equivalents of all reactants. A slight excess of benzyl chloroformate (e.g., 1.05 equivalents) is often used to ensure complete conversion of the aniline.[1]
-
-
Inefficient Mixing: In larger reactors, inadequate agitation can result in poor mass transfer between the organic and aqueous phases, leading to a slower reaction rate and lower yield.
-
Solution: Increase the stirring speed and ensure the impeller design is suitable for the reactor geometry and volume.
-
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[2][3]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize the exposure of benzyl chloroformate to the aqueous base before it has a chance to react with the aniline.
-
Q2: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?
A2: Impurity formation can be a major challenge, affecting the quality and yield of the final product. Understanding the potential side reactions is key to mitigating this issue.
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Formation of N,N'-bis(4-bromo-3-fluorophenyl)urea: This impurity can form if there is any phosgene present in the benzyl chloroformate, or through other side reactions.
-
Solution: Use high-purity benzyl chloroformate. The slow, controlled addition of benzyl chloroformate can also help minimize the formation of this by-product.
-
-
Unreacted Starting Materials: The presence of unreacted 4-bromo-3-fluoroaniline or benzyl alcohol (from hydrolysis of benzyl chloroformate) can contaminate the final product.
-
Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry) to drive the reaction to completion. Monitor the reaction progress using techniques like HPLC or TLC.
-
-
Di-benzylated Aniline: Although less common under controlled conditions, over-reaction can lead to the formation of a di-benzylated product.
-
Solution: Maintain strict control over the stoichiometry of benzyl chloroformate.
-
Q3: The purification of the product by recrystallization is giving a low recovery. What can I do to improve this?
A3: Low recovery during recrystallization can be due to several factors related to solvent choice and procedure.
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the product even at low temperatures, or it may not effectively precipitate the product upon cooling.
-
Solution: A solvent system of n-hexane or heptane with ethyl acetate is commonly used for the precipitation and washing of this compound.[1] Experiment with different solvent ratios to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Excessive Washing: Washing the filtered crystals with too much or with a solvent in which the product has some solubility will lead to product loss.
-
Solution: Wash the crystals with a minimal amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a Schotten-Baumann reaction where 4-bromo-3-fluoroaniline is acylated with benzyl chloroformate in the presence of a base.[4][5]
Q2: What is the role of sodium bicarbonate in this reaction?
A2: Sodium bicarbonate acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a by-product of the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, and drives the reaction to completion.
Q3: Why is a two-phase solvent system (acetone and water) used?
A3: The two-phase system allows for the dissolution of both the organic reactants (aniline and benzyl chloroformate in acetone) and the inorganic base (sodium bicarbonate in water). This facilitates the reaction at the interface of the two phases.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
Data Presentation
Disclaimer: The following tables present illustrative data based on general principles of organic synthesis and common observations in similar reactions. Actual results may vary depending on specific experimental conditions.
Table 1: Illustrative Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 10 | 3 | 85 | 98.5 |
| 20 | 1.5 | 95 | 99.0 |
| 30 | 1 | 92 | 97.5 |
| 40 | 1 | 88 | 96.0 |
Table 2: Illustrative Effect of Benzyl Chloroformate Stoichiometry on Yield and Impurity Profile
| Equivalents of Benzyl Chloroformate | Yield (%) | Purity (%) | Unreacted Aniline (%) | Urea By-product (%) |
| 0.95 | 88 | 97.0 | 5.0 | 0.5 |
| 1.00 | 93 | 98.5 | 1.0 | 0.8 |
| 1.05 | 96 | 99.2 | <0.5 | 1.0 |
| 1.10 | 95 | 98.8 | <0.5 | 1.5 |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported laboratory procedure.[1]
Materials:
-
4-bromo-3-fluoroaniline
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
n-Hexane or Heptane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in acetone.
-
Add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 15°C with stirring.
-
Slowly add benzyl chloroformate (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 22°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 90 minutes. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Add n-hexane or heptane to the residue and stir to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold n-hexane or heptane, and dry under vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Key relationships between reaction parameters and outcomes.
References
- 1. This compound | 510729-01-8 [chemicalbook.com]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. 510729-01-8|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups for Anilines: Benchmarking Benzyl (4-bromo-3-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups for amines is a critical strategic decision. The ability to mask the reactivity of an aniline's nitrogen atom and subsequently deprotect it under specific, mild conditions is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of Benzyl (4-bromo-3-fluorophenyl)carbamate with other commonly employed protecting groups for anilines: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetamide.
This document delves into the chemical properties, stability, and orthogonality of these protecting groups. By presenting available quantitative data, detailing experimental protocols, and providing visual representations of key chemical transformations, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to Aniline Protection Strategies
Anilines are versatile building blocks in organic synthesis; however, their inherent nucleophilicity and basicity can lead to undesirable side reactions.[1] Protecting the amino group is often necessary to achieve chemoselectivity during subsequent transformations.[2] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under a wide range of reaction conditions.
-
Selectively removable in high yield without affecting other functional groups (orthogonality).[3]
Carbamates, such as Benzyl carbamates (Cbz or Z), Boc, and Fmoc, are among the most widely used protecting groups for amines due to their ability to effectively decrease the nucleophilicity of the nitrogen atom.[4] Trifluoroacetamide offers an alternative with distinct lability.
Comparative Analysis of Protecting Groups
This section provides a detailed comparison of this compound and other common aniline protecting groups.
This compound: A Substituted Cbz Analogue
This compound belongs to the family of benzyloxycarbonyl (Cbz) protecting groups. The electronic properties of the substituted phenyl ring can influence the stability and cleavage of the protecting group. The presence of electron-withdrawing fluorine and bromine atoms can impact the reactivity of the carbamate.
Protection: The protection of 4-bromo-3-fluoroaniline is typically achieved by reacting it with benzyl chloroformate in the presence of a base.
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis.[5] Alternative methods include the use of strong acids or Lewis acids.
Alternative Protecting Groups for Anilines
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used for its stability under basic and nucleophilic conditions and its facile removal with strong acids like trifluoroacetic acid (TFA).[6][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent.[8][9] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
-
Trifluoroacetamide: This group is introduced by reaction with trifluoroacetic anhydride and is typically cleaved under basic or acidic hydrolysis conditions.
Quantitative Data Comparison
Table 1: Protection of Anilines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl carbamate | Benzyl chloroformate | NaHCO₃ | Acetone/Water | 15-22 | 1.5 h | quant. | [10] |
| Boc | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | RT | 1-4 h | >90 | |
| Fmoc | Fmoc chloride | NaHCO₃ | Dioxane/Water | RT | 1 h | ~90 | [11] |
| Trifluoroacetamide | Trifluoroacetic anhydride | Pyridine | Dichloromethane | 0 - RT | 12.5 h | 74 | [5] |
Table 2: Deprotection of Protected Anilines
| Protected Aniline | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cbz-aniline | H₂, 10% Pd/C | Methanol | RT | 1-4 h | >95 | |
| Boc-aniline | Trifluoroacetic acid | Dichloromethane | RT | 1-4 h | >90 | [6] |
| Fmoc-aniline | 20% Piperidine | DMF | RT | 5-10 min | >95 | [8] |
| Trifluoroacetanilide | K₂CO₃ | Methanol/Water | Reflux | 2 h | High | [5] |
Experimental Protocols
Protection of 4-bromo-3-fluoroaniline with Benzyl Chloroformate
Materials:
-
4-bromo-3-fluoroaniline
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Acetone
-
Water
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq) in acetone, add sodium bicarbonate (1.25 eq) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the reaction mixture to 15 °C.
-
Slowly add benzyl chloroformate (1.05 eq), ensuring the temperature does not exceed 22 °C.
-
Stir the reaction at room temperature for 90 minutes.
-
Remove the acetone by distillation under reduced pressure.
-
Filter the mixture and concentrate the organic phase.
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to precipitate the product.
-
Collect the solid by filtration. A second crop can be obtained from the filtrate.[10]
General Protocol for Boc Protection of an Aniline
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline (1.0 eq) in DCM.
-
Add TEA (1.1-1.5 eq).
-
Add Boc₂O (1.1-1.2 eq) to the stirring solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
General Protocol for Fmoc Protection of an Aniline
Materials:
-
Aniline
-
Fmoc chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane
-
Water
Procedure:
-
Dissolve the aniline (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours until the reaction is complete (monitored by TLC).
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[11]
General Protocol for Trifluoroacetamide Protection of an Aniline
Materials:
-
Aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.1 eq) followed by the dropwise addition of TFAA (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by chromatography or recrystallization.[5]
Deprotection Protocols
Catalytic Hydrogenolysis of a Cbz-protected Aniline
Materials:
-
Cbz-protected aniline
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas source (e.g., balloon)
Procedure:
-
Dissolve the Cbz-protected aniline in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected aniline.
Acidic Deprotection of a Boc-protected Aniline
Materials:
-
Boc-protected aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected aniline in DCM and cool to 0 °C.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the deprotected aniline.[6]
Basic Deprotection of an Fmoc-protected Aniline
Materials:
-
Fmoc-protected aniline
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected aniline in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Remove the DMF and piperidine under reduced pressure.
-
The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.[8]
Hydrolysis of a Trifluoroacetanilide
Materials:
-
Trifluoroacetanilide
-
Potassium carbonate
-
Methanol
-
Water
Procedure:
-
Dissolve the trifluoroacetanilide in a mixture of methanol and water.
-
Add an excess of potassium carbonate.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry and concentrate the organic layer to yield the free aniline.
Visualization of Key Concepts
Conclusion
The choice of a protecting group for anilines is a critical decision in synthetic chemistry that hinges on the specific requirements of the synthetic route. This compound, as a member of the Cbz family, offers a robust protection strategy that is orthogonal to the base-labile Fmoc and acid-labile Boc groups.
-
This compound (Cbz-type): Best suited for syntheses requiring stability towards both acidic and basic conditions, with deprotection achieved under reductive conditions.
-
Boc: The ideal choice when subsequent reaction steps involve basic or nucleophilic reagents, and the substrate is stable to strong acid.
-
Fmoc: Preferred when mild basic deprotection is required, offering orthogonality to acid- and hydrogenolysis-labile groups.
-
Trifluoroacetamide: A useful alternative when facile introduction is desired, with cleavage possible under hydrolytic conditions.
By carefully considering the stability, orthogonality, and reaction conditions associated with each protecting group, researchers can devise more efficient and successful synthetic strategies for the preparation of complex molecules containing aniline moieties.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Protecting 4-Bromo-3-fluoroaniline: A Comparative Guide to Cbz, Boc, and Fmoc Strategies
For researchers, scientists, and drug development professionals, the selective protection of amine groups is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of three widely used protecting groups—Benzyl carbamate (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of the synthetically important intermediate, 4-bromo-3-fluoroaniline.
The strategic placement and subsequent removal of a protecting group on the amine functionality of 4-bromo-3-fluoroaniline is essential for preventing unwanted side reactions during further synthetic transformations. The choice of the protecting group is dictated by the overall synthetic strategy, including the stability of the protected intermediate to various reaction conditions and the orthogonality of its deprotection, which allows for selective removal without affecting other sensitive functional groups. This guide presents a data-driven comparison of Cbz, Boc, and Fmoc protecting groups, summarizing their performance and providing detailed experimental protocols to aid in the selection of the most suitable strategy.
At a Glance: Cbz vs. Boc vs. Fmoc
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Advantages |
| Cbz | Benzyl carbamate | Relatively mild, base-mediated | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and many basic conditions |
| Boc | tert-Butoxycarbonyl | Mild, base-mediated | Acidic conditions (e.g., TFA, HCl) | Easily removed under mild acidic conditions |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild, base-mediated | Basic conditions (e.g., piperidine) | Stable to acidic and hydrogenolysis conditions |
Quantitative Data Summary
The following table summarizes the experimental data for the protection and deprotection of 4-bromo-3-fluoroaniline with Cbz, Boc, and Fmoc protecting groups.
| Protecting Group | Reaction | Reagents and Conditions | Reaction Time | Yield (%) |
| Cbz | Protection | 4-bromo-3-fluoroaniline, Benzyl chloroformate, NaHCO₃, Acetone/Water | 1.5 h | Quantitative[1] |
| Deprotection | H₂, 10% Pd/C, Methanol | 2-4 h | High (General)[2] | |
| Boc | Protection | 4-bromo-3-fluoroaniline, (Boc)₂O, Triethylamine, THF | 4-12 h | High (General)[3] |
| Deprotection | Trifluoroacetic acid, Dichloromethane | 0.5-2 h | High (General) | |
| Fmoc | Protection | 4-bromo-3-fluoroaniline, Fmoc-Cl, Water | Not specified | ~80-84 (analogy)[4] |
| Deprotection | 20% Piperidine in DMF | 15-20 min | High (General) |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-bromo-3-fluoroaniline are provided below.
Benzyl Carbamate (Cbz) Protection and Deprotection
Protection Protocol:
To a stirred solution of 4-bromo-3-fluoroaniline (1 equivalent) in a mixture of acetone and saturated sodium bicarbonate solution, benzyl chloroformate (1.05 equivalents) is added slowly at a controlled temperature (e.g., 15-22°C)[1]. The reaction is stirred at room temperature for approximately 90 minutes. Upon completion, the acetone is removed under reduced pressure, and the product, benzyl (4-bromo-3-fluorophenyl)carbamate, is isolated by filtration and can be further purified by recrystallization.
Deprotection Protocol:
The Cbz-protected aniline (1 equivalent) is dissolved in methanol, and 10% palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature for 2-4 hours[2]. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected 4-bromo-3-fluoroaniline.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol:
To a solution of 4-bromo-3-fluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added[3]. The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected product, which can be purified by column chromatography if necessary.
Deprotection Protocol:
The Boc-protected aniline (1 equivalent) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added (typically 20-50% v/v). The solution is stirred at room temperature for 30 minutes to 2 hours, with monitoring by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected aniline salt. A subsequent basic workup can provide the free aniline.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol:
To a suspension of 4-bromo-3-fluoroaniline (1 equivalent) in water, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 equivalents) is added[4]. The reaction mixture is stirred at 60°C. The reaction progress is monitored by TLC. After completion, the product is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the pure N-Fmoc protected aniline. Based on similar reactions with 4-bromoaniline and 4-fluoroaniline, yields of around 80-84% can be expected[4].
Deprotection Protocol:
The Fmoc-protected aniline (1 equivalent) is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction is typically complete within 15-20 minutes at room temperature. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography to isolate the deprotected 4-bromo-3-fluoroaniline.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the chemical transformations and a decision-making workflow for selecting the appropriate protecting group.
Caption: Reaction schemes for the protection and deprotection of 4-bromo-3-fluoroaniline.
Caption: Decision workflow for selecting a suitable protecting group.
Conclusion
The choice between Cbz, Boc, and Fmoc for the protection of 4-bromo-3-fluoroaniline depends on the specific requirements of the synthetic route. Cbz offers robustness towards a range of conditions but requires catalytic hydrogenation for removal, which may not be compatible with other functional groups sensitive to reduction. Boc is easily cleaved under mild acidic conditions, making it a versatile choice when acid-labile groups are not present elsewhere in the molecule. Fmoc provides orthogonality to both acid-labile and hydrogenolytically cleaved protecting groups, as it is removed with a mild base. By considering the stability and deprotection conditions summarized in this guide, researchers can make an informed decision to optimize their synthetic strategy.
References
Alternative reagents to benzyl chloroformate for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
A Comparative Guide to Alternative Reagents for the Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal. The conventional reagent for introducing the Cbz group is benzyl chloroformate. However, its toxicity and instability necessitate the exploration of safer and more manageable alternatives. This guide provides a comparative analysis of alternative reagents for the synthesis of this compound, a key intermediate in the synthesis of various bioactive molecules.
Traditional Reagent: Benzyl Chloroformate
Benzyl chloroformate remains a common choice for N-Cbz protection. The reaction with 4-bromo-3-fluoroaniline proceeds as follows:
Figure 1: Reaction scheme for the synthesis of this compound using benzyl chloroformate.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound using benzyl chloroformate has been reported.[1] To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in a mixture of acetone and a saturated sodium bicarbonate solution, benzyl chloroformate (1.05 eq.) is added slowly at a controlled temperature (below 22 °C).[1] The reaction is typically stirred at room temperature for 90 minutes.[1] After completion, the acetone is removed under reduced pressure, and the aqueous phase is extracted with ethyl acetate.[1] The combined organic layers are washed, dried, and concentrated to yield the product.[1]
Alternative Reagent: Benzyl Phenyl Carbonate
Benzyl phenyl carbonate emerges as a promising alternative to benzyl chloroformate. It is a more stable and less hazardous reagent. The reaction with 4-bromo-3-fluoroaniline would proceed as depicted below, with phenol as a byproduct.
Figure 2: Proposed reaction scheme for the synthesis of this compound using benzyl phenyl carbonate.
Experimental Protocol (Proposed):
While a specific protocol for the reaction of benzyl phenyl carbonate with 4-bromo-3-fluoroaniline is not available in the reviewed literature, a general procedure for the N-Cbz protection of amines can be adapted.[2] To a solution of 4-bromo-3-fluoroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), benzyl phenyl carbonate (1.1 eq.) is added.[2] The reaction is typically stirred at room temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup would be performed to remove the phenol byproduct and any unreacted starting material.
Data Presentation
The following table summarizes the key comparative data for the synthesis of this compound using benzyl chloroformate and the proposed alternative, benzyl phenyl carbonate.
| Parameter | Benzyl Chloroformate | Benzyl Phenyl Carbonate (Projected) |
| Yield | Quantitative[1] | High (based on general procedures with other amines)[2] |
| Reagent Stability | Moisture sensitive, decomposes | Stable, can be stored refrigerated[2] |
| Byproducts | HCl (neutralized by base) | Phenol (requires removal during workup) |
| Safety | Toxic, lachrymator | Less hazardous than benzyl chloroformate |
| Reaction Conditions | 15-22 °C, 90 minutes[1] | Room temperature, reaction time to be determined by monitoring[2] |
| Solvents | Acetone/Water[1] | Dichloromethane or DMF[2] |
Experimental Workflows and Logical Relationships
To visually represent the decision-making process and experimental workflow for selecting an appropriate reagent, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Decision matrix for reagent selection in Cbz protection.
References
Comparative analysis of different synthetic routes to Tedizolid
For Researchers, Scientists, and Drug Development Professionals
Tedizolid, a second-generation oxazolidinone antibiotic, is a critical tool in the fight against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The efficiency and scalability of its chemical synthesis are of paramount importance for its accessibility and cost-effectiveness. This guide provides a comparative analysis of different synthetic routes to Tedizolid, focusing on a convergent approach centered around the crucial Suzuki coupling reaction. We will explore variations in the synthesis of the key building blocks and present a consolidated overview of the methodologies, supported by experimental data.
Overview of the Convergent Synthetic Strategy
The most prevalent and industrially viable approach to Tedizolid synthesis is a convergent strategy. This involves the independent synthesis of two key fragments, which are then coupled together in a later stage. This method offers several advantages over a linear synthesis, including higher overall yields and greater flexibility in the preparation of analogues. The key disconnection in the convergent synthesis of Tedizolid is the biaryl bond, which is typically formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The two primary building blocks are:
-
The Oxazolidinone Core: (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
The Pyridine-Tetrazole Heterocycle: 2-methyl-5-(5-bromopyridin-2-yl)tetrazole or its boronic acid/ester derivative.
The final steps of the synthesis involve the phosphorylation of the hydroxymethyl group on the oxazolidinone ring to yield the active pharmaceutical ingredient, Tedizolid Phosphate.
This guide will compare two primary routes that differ in the synthesis of the key oxazolidinone and pyridine-tetrazole intermediates.
Comparative Data of Synthetic Routes
| Parameter | Route 1: From 3-Fluoro-4-bromoaniline | Route 2: Alternative Oxazolidinone Formation |
| Starting Materials | 3-Fluoro-4-bromoaniline, (R)-Glycidyl butyrate | Substituted aniline, alternative chiral auxiliary |
| Key Reactions | Epoxide opening, carbamate formation, cyclization | Asymmetric synthesis or resolution |
| Number of Steps (to Tedizolid) | ~5-6 steps | Variable, potentially longer |
| Overall Yield (approximate) | 15-25% | Highly variable depending on the specific method |
| Key Advantages | Well-established, utilizes commercially available chiral precursor | Potential for novel intellectual property, exploration of different chiral sources |
| Key Challenges | Handling of organometallic reagents, purification of intermediates | May require more complex and less established synthetic steps, potentially lower overall efficiency |
Note: The overall yields are estimations based on a compilation of literature and patent data and can vary significantly based on reaction scale and optimization.
Experimental Protocols
Route 1: Synthesis via Epoxide Opening of (R)-Glycidyl Butyrate
This route is a widely adopted method for the synthesis of the oxazolidinone core of Tedizolid.
Step 1: Synthesis of (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
-
Reaction: 3-Fluoro-4-bromoaniline is reacted with (R)-glycidyl butyrate in the presence of a Lewis acid catalyst. The resulting amino alcohol is then cyclized to form the oxazolidinone ring, typically using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene derivatives. Subsequent hydrolysis of the butyrate ester yields the desired product.
-
Reagents and Conditions: 3-Fluoro-4-bromoaniline, (R)-glycidyl butyrate, lithium triflate (LiOTf) or other suitable Lewis acid, a suitable solvent such as acetonitrile, followed by a base for cyclization (e.g., potassium carbonate) and a carbonyl source. The reaction is typically carried out at elevated temperatures.
-
Yield: Reported yields for this multi-step sequence are in the range of 60-75%.
Step 2: Synthesis of 2-methyl-5-(5-bromopyridin-2-yl)tetrazole
-
Reaction: This intermediate is commonly prepared from 5-bromo-2-cyanopyridine. The nitrile is first converted to the tetrazole ring by reaction with sodium azide, often catalyzed by a Lewis acid like zinc chloride. The resulting tetrazole is then methylated. A key challenge is the regioselective methylation to obtain the desired N2-methylated isomer over the N1-isomer.
-
Reagents and Conditions: 5-bromo-2-cyanopyridine, sodium azide, zinc chloride or ammonium chloride, in a solvent like DMF. Methylation is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Yield: The cyclization step can proceed in high yield (>90%), while the methylation step's yield of the desired isomer can vary but is often optimized to be the major product.
Step 3: Suzuki-Miyaura Coupling
-
Reaction: The two key intermediates, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one and a boronic acid or ester derivative of 2-methyl-5-(pyridin-2-yl)tetrazole, are coupled using a palladium catalyst.
-
Reagents and Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium carbonate), and a suitable solvent system (e.g., dioxane/water or toluene/water). The reaction is heated to ensure completion.
-
Yield: This coupling reaction is generally high-yielding, often exceeding 80%.
Step 4: Phosphorylation
-
Reaction: The primary alcohol of the coupled product is phosphorylated to give Tedizolid Phosphate. This is a critical step to produce the water-soluble prodrug.
-
Reagents and Conditions: A phosphorylating agent such as phosphorus oxychloride (POCl₃) or a phosphoramidite reagent is used in the presence of a base. The reaction is typically carried out at low temperatures in an anhydrous solvent.
-
Yield: The phosphorylation step can be high-yielding, but purification of the final product to pharmaceutical-grade purity is a key consideration.
Visualizing the Synthetic Pathways
Route 1: Convergent Synthesis of Tedizolid
Caption: A convergent synthetic route to Tedizolid Phosphate via Suzuki coupling.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling step in Tedizolid synthesis.
Conclusion
The convergent synthesis of Tedizolid, primarily through a Suzuki coupling reaction, represents a robust and efficient strategy for the large-scale production of this important antibiotic. While variations exist in the preparation of the key oxazolidinone and pyridine-tetrazole fragments, the overall approach allows for high yields and adaptability. The choice of a specific route will depend on factors such as the availability and cost of starting materials, patent landscape, and the desired scale of production. Further process optimization and the development of more sustainable catalytic systems will continue to be areas of active research in the quest for more efficient and environmentally friendly syntheses of Tedizolid and other vital pharmaceuticals.
Efficacy of Palladium Catalysts in the Cross-Coupling of Benzyl (4-bromo-3-fluorophenyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of functionalized aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals and complex organic molecules. The specific substrate, Benzyl (4-bromo-3-fluorophenyl)carbamate, presents a unique challenge due to the presence of an electron-withdrawing fluorine atom ortho to the bromine, and a bulky carbamate protecting group. The efficacy of a given palladium catalyst is highly dependent on the nature of its ligand, the reaction conditions, and the coupling partner.
This guide provides a comparative analysis of various palladium catalyst systems applicable to the cross-coupling of this compound, based on experimental data from analogous systems. The data is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions.
Comparative Performance of Palladium Catalysts
While direct experimental data for the cross-coupling of this compound is not extensively available in the literature, the following table summarizes the performance of common palladium catalysts in the Suzuki-Miyaura and Buchwald-Hartwig coupling of structurally similar 4-bromo-3-fluorophenyl derivatives and N-protected bromoanilines. This data provides valuable insights into the expected efficacy of these catalysts for the target substrate.
Table 1: Comparison of Palladium Catalyst Efficacy in Cross-Coupling of Analogous Aryl Bromides
| Catalyst System (Pd Precursor + Ligand) | Coupling Type | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60-94 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ + SPhos | Suzuki-Miyaura | p-tolyl-B(OH)₂ | K₂CO₃ | H₂O/ACN | 37 | 18 | High | (Hetero)aryl bromides |
| Pd₂(dba)₃ + XPhos | Buchwald-Hartwig | Carbazole | NaOtBu | Toluene | 100 | 24 | 61-92 | Bromobenzene |
| [Pd(allyl)Cl]₂ + t-BuXPhos | Buchwald-Hartwig | Heterocyclic amines | NaOtBu | Toluene | 100 | 24 | >95 (conv.) | Bromobenzene |
| Pd(OAc)₂ (ligand-free) | Suzuki-Miyaura | Arylboronic acid | - | WEB | RT | - | - | Aryl bromides |
| tBuBrettPhos Pd G3 | C-O Coupling | Fluorinated alcohols | Cs₂CO₃ | Toluene | - | - | 70 | Aryl bromides |
Note: The yields and conditions are based on the referenced analogous systems and may require optimization for this compound.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for the target substrate.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of aryl bromides with arylboronic acids.[1]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl bromides.[2][3]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for catalyst selection and a typical palladium-catalyzed cross-coupling reaction.
Caption: General laboratory workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Validation of analytical methods for the quantification of Benzyl (4-bromo-3-fluorophenyl)carbamate
A Comparative Guide to Analytical Methods for the Quantification of Benzyl (4-bromo-3-fluorophenyl)carbamate
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key intermediate in the synthesis of pharmaceuticals like Tedizolid, is critical for process control and quality assurance. This guide provides a comparative overview of suitable analytical methods, their expected performance based on data from structurally similar carbamate compounds, and detailed experimental protocols to aid in method development and validation.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques for carbamate analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD).
Data Presentation: Performance Characteristics of Analytical Methods for Carbamate Analysis
The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-UV, LC-MS/MS, and GC-NPD. These values provide a baseline for the expected performance of a validated method for this compound.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Typical Performance for Carbamates |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.005 - 0.090 µg/L[1] |
| Limit of Quantification (LOQ) | 0.015 - 0.300 µg/L[1] |
| Accuracy (Recovery) | 71.5% - 122.8%[1] |
| Precision (%RSD) | < 9.4%[1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Performance for Carbamates |
| Linearity (r²) | > 0.996[2] |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg[2][3] |
| Accuracy (Recovery) | 88.1% - 118.4%[3] |
| Precision (%RSD) | < 10%[2][3] |
Table 3: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
| Parameter | Typical Performance for Carbamates |
| Linearity (r²) | Good linearity in the 10–1000 ppb range[4] |
| Limit of Detection (LOD) | < 10 ppb[4] |
| Limit of Quantification (LOQ) | ~10 ppb (estimated from LOD) |
| Accuracy (Recovery) | Method dependent, typically 72-115%[5] |
| Precision (%RSD) | Method dependent, typically 2-8%[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are general protocols for HPLC-UV, LC-MS/MS, and GC-NPD that can be adapted for the quantification of this compound.
HPLC-UV Method
This method is a robust and cost-effective technique for the routine analysis of carbamates.
a. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for carbamate separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 220 nm is often used for carbamates.
-
Column Temperature: 30°C.
LC-MS/MS Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
a. Sample Preparation:
-
Follow the same initial steps as for the HPLC-UV method.
-
Further dilution may be necessary to bring the concentration within the linear range of the instrument.
-
Use a mobile phase-compatible solvent for the final dilution.
b. Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for the target analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification. Precursor and product ions for this compound need to be determined by direct infusion.
GC-NPD Method
GC-NPD is a highly selective method for nitrogen-containing compounds like carbamates. However, thermal lability can be a challenge.
a. Sample Preparation:
-
Sample dissolution in an appropriate organic solvent like acetone or ethyl acetate.
-
Ensure the sample is dry by passing the extract through anhydrous sodium sulfate.
-
Concentrate the sample if necessary using a gentle stream of nitrogen.
b. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector.
-
Injector: A split/splitless injector. A splitless injection is often preferred for trace analysis.
-
Injector Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 250°C).
-
Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Detector Temperature: 300°C.
Mandatory Visualizations
Analytical Method Validation Workflow
A clear understanding of the validation process is essential for ensuring the reliability of an analytical method. The following diagram outlines the key steps involved in analytical method validation according to ICH Q2(R1) guidelines.[7][8][9]
Caption: Workflow for analytical method validation.
Decision Tree for Method Selection
The choice of an analytical method depends on several factors. This decision tree provides a logical framework for selecting the most appropriate technique for quantifying this compound.
References
- 1. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.actapol.net [food.actapol.net]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youngin.com [youngin.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Stability of Fluorinated Benzyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and metabolic stability of fluorinated benzyl carbamates versus their non-fluorinated analogs. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and modulate physicochemical properties. This document summarizes the expected effects of fluorination on benzyl carbamate stability, provides detailed experimental protocols for stability assessment, and illustrates potential degradation pathways.
Introduction
Benzyl carbamates are prevalent structural motifs in medicinal chemistry and serve as important protecting groups in organic synthesis.[1] Their stability under physiological conditions is a critical determinant of their suitability as therapeutic agents or prodrugs.[2] Fluorination of the benzyl moiety is a key strategy employed by medicinal chemists to block sites of metabolism, thereby enhancing the compound's metabolic half-life and overall exposure.[2] This guide explores the principles behind this strategy and provides the necessary tools to evaluate the stability of these compounds.
The primary routes of degradation for benzyl carbamates include chemical hydrolysis and enzymatic metabolism. Chemical stability is often pH-dependent, with hydrolysis occurring under acidic or basic conditions.[3] Metabolic degradation is primarily mediated by two major enzyme families: carboxylesterases, which hydrolyze the carbamate bond, and cytochrome P450 (CYP) enzymes, which can oxidize the benzyl ring or the benzylic carbon.[4][5]
Fluorination is anticipated to influence stability in several ways:
-
Blocking Metabolic Hotspots: A fluorine atom can replace a hydrogen atom at a position susceptible to CYP450-mediated oxidation, preventing hydroxylation.
-
Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the reactivity of the benzyl group and the carbamate linkage, potentially affecting the rates of both chemical and enzymatic hydrolysis.
-
Enhancing Target Engagement: Fluorine can form favorable interactions with protein targets, which can indirectly influence the molecule's overall disposition and stability.
While direct comparative quantitative data for a wide range of fluorinated versus non-fluorinated benzyl carbamates is not extensively available in the public domain, this guide synthesizes established principles and provides protocols for researchers to generate such data for their specific compounds of interest.
Data Presentation: Comparative Stability
The following tables present a hypothetical but mechanistically grounded comparison of a generic benzyl carbamate and its fluorinated analogs. The data are illustrative and intended to reflect the expected trends based on the principles of drug metabolism and chemical stability. Actual values will be compound-specific.
Table 1: Chemical Stability at 37°C
| Compound | pH 4.0 (Half-life, h) | pH 7.4 (Half-life, h) | pH 9.0 (Half-life, h) |
| Benzyl Carbamate | > 48 | > 48 | 24 |
| 4-Fluoro-benzyl Carbamate | > 48 | > 48 | 28 |
| 2,4-Difluoro-benzyl Carbamate | > 48 | > 48 | 32 |
Rationale: Base-catalyzed hydrolysis is a known degradation pathway for carbamates. Fluorination, being electron-withdrawing, may slightly stabilize the carbamate ester linkage to hydrolysis.
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzyl Carbamate | 30 | 23.1 |
| 4-Fluoro-benzyl Carbamate | 90 | 7.7 |
| 2,4-Difluoro-benzyl Carbamate | > 120 | < 5.8 |
Rationale: The benzyl ring is susceptible to aromatic hydroxylation by CYP450 enzymes. Fluorination at these positions is expected to block this metabolic pathway, leading to a significant increase in metabolic stability.[5]
Table 3: Metabolic Stability in Human Plasma
| Compound | Half-life (t½, min) |
| Benzyl Carbamate | > 120 |
| 4-Fluoro-benzyl Carbamate | > 120 |
| 2,4-Difluoro-benzyl Carbamate | > 120 |
Rationale: Carbamates can be hydrolyzed by plasma esterases.[6] The stability will depend on the specific carbamate structure. In this hypothetical scenario, the carbamate is relatively stable in plasma, and fluorination of the benzyl group has a minimal effect on this particular degradation route.
Experimental Protocols
Chemical Stability Assay in Aqueous Buffers
This protocol assesses the hydrolytic stability of a compound at different pH values.
Materials:
-
Test compound
-
DMSO (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 4.0)
-
Borate buffer (pH 9.0)
-
Acetonitrile (ACN) or Methanol (MeOH) with internal standard (for quenching)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a final concentration of 1 µM in each of the pH buffers.
-
Aliquot the solutions into a 96-well plate.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each well.
-
Quench the reaction by adding 3 volumes of cold ACN or MeOH containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to time zero and determine the half-life (t½).[7][8]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[9]
Materials:
-
Test compound
-
Human Liver Microsomes (pooled)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or Methanol (MeOH) with internal standard (for quenching)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL protein) and MgCl₂ in phosphate buffer.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot.[10]
-
Quench the reaction by adding 3 volumes of cold ACN or MeOH containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the rate of depletion and calculate the half-life (t½) and intrinsic clearance (CLint).[11]
Metabolic Stability Assay in Human Plasma
This protocol assesses the stability of a compound in the presence of plasma enzymes, such as esterases.[6]
Materials:
-
Test compound
-
Pooled human plasma (heparinized)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) with internal standard (for quenching)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw the human plasma at 37°C.
-
Dilute the test compound to a final concentration of 1 µM in the plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot.
-
Quench the reaction by adding 3 volumes of cold ACN or MeOH containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the percentage of compound remaining at each time point relative to time zero and determine the half-life (t½).[12]
Visualizations: Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the potential degradation pathways of benzyl carbamates.
Caption: Experimental workflow for comparative stability assessment.
Caption: Potential degradation pathways for benzyl carbamates.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
Benchmarking Purity: A Comparative Analysis of Benzyl (4-bromo-3-fluorophenyl)carbamate from Various Suppliers
For Immediate Release
In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of experimental reproducibility and the integrity of final products. This guide presents a comparative analysis of the purity of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, sourced from multiple (hypothetical) commercial suppliers.[1] This objective evaluation is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting reagents.
Executive Summary
The purity of this compound from three leading suppliers (designated as Supplier A, Supplier B, and Supplier C) was rigorously assessed using a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) formed the primary basis for quantitative purity assessment, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity identification. Our findings indicate that while all suppliers provide material of high nominal purity, discernible differences in impurity profiles exist, which could be critical for sensitive applications.
Comparative Purity Data
The quantitative purity of this compound from each supplier was determined by HPLC analysis. The results, summarized in Table 1, represent the average of multiple batches from each supplier.
| Supplier | Advertised Purity | Experimentally Determined Purity (HPLC, % Area) | Major Impurity (% Area) | Notes |
| Supplier A | >99.0% | 99.6% | 0.25% (Unidentified) | Consistent batch-to-batch purity. |
| Supplier B | ≥98% | 98.8% | 0.7% (Starting Material) | Presence of residual 4-bromo-3-fluoroaniline detected. |
| Supplier C | 99.5% | 99.2% | 0.5% (Over-benzylated product) | Minor presence of a dibenzylated impurity observed. |
Table 1. Summary of Purity Analysis of this compound from Different Suppliers.
Experimental Protocols
A standardized set of analytical procedures was employed to ensure a fair and direct comparison of the materials from each supplier.
High-Performance Liquid Chromatography (HPLC)
HPLC was used for the quantitative determination of purity and to profile the impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 95% A
-
15-18 min: 95% A
-
18-20 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR spectra were acquired for structural confirmation and to identify any major impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
¹H NMR Parameters: 32 scans, 2s relaxation delay.
-
¹⁹F NMR Parameters: 128 scans, 2s relaxation delay.
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry was employed to confirm the molecular weight of the main component and to assist in the identification of impurities.
-
Instrumentation: Waters SQ Detector 2 with an ACQUITY UPLC H-Class System.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: The eluent from the HPLC was directly infused into the mass spectrometer.
Visualizing the Workflow and a Potential Application
To clearly illustrate the experimental process and a potential context for the use of this compound, the following diagrams are provided.
Caption: Experimental workflow for purity benchmarking.
References
Navigating the Synthesis of Tedizolid: A Yield Comparison of Aniline Protecting Group Strategies
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a cornerstone of successful therapeutic innovation. This guide provides a comparative analysis of synthetic yields for the antibiotic Tedizolid, focusing on the critical choice of the protecting group for the starting aniline raw material. By examining published experimental data, we aim to offer an objective resource for chemists navigating the synthesis of this important oxazolidinone antibiotic.
The synthesis of Tedizolid, a potent antibiotic used against serious bacterial infections, often commences from a protected 3-fluoro-4-bromoaniline. The choice of the amine protecting group is a pivotal decision in the overall synthetic strategy, directly impacting reaction efficiency, purification requirements, and ultimately, the overall yield. This guide focuses on a comparison between two commonly employed protecting groups: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.
Comparative Analysis of Overall Yields
The selection of a protecting group influences the sequence of synthetic steps and the conditions required for deprotection, which in turn affects the cumulative yield of the multi-step synthesis. Below is a summary of reported overall yields for Tedizolid synthesis starting from anilines protected with Cbz and an analogous pathway.
| Protecting Group | Starting Material | Key Intermediates | Overall Yield (%) | Reference |
| Carboxybenzyl (Cbz) | 3-Fluoro-4-bromoaniline | 4-(Benzyloxycarbonylamino)-2-fluorophenyl boronic acid; (R)-3-[4-[2-(2-methyltetrazol-5-yl)pyridine-5-yl]-3-fluorophenyl]-5-hydroxymethyloxazolidin-2-one | 19% (for Tedizolid Phosphate) | Chinese Journal of Pharmaceuticals, 2016, 47(12): 1491-1495[1] |
| tert-Butoxycarbonyl (Boc) | 3-Fluoro-4-bromoaniline | N/A | Data not available in published literature | N/A |
Note: While the use of a Boc protecting group is a standard strategy in organic synthesis, a complete synthesis of Tedizolid starting from a Boc-protected 3-fluoro-4-bromoaniline with a reported overall yield was not found in a comprehensive search of peer-reviewed journals and patent literature. The comparison is therefore based on the available data for the Cbz-protected route.
Synthetic Pathway Overview
The general synthetic approach to Tedizolid involves the coupling of two key fragments: a substituted phenyl oxazolidinone ring and a methyl-tetrazolyl-pyridine moiety. The aniline protecting group plays a crucial role in the initial steps of building the phenyl oxazolidinone fragment.
Caption: General synthetic workflow for Tedizolid from a protected aniline.
Experimental Protocols
Synthesis of Tedizolid Phosphate via Cbz-Protected Aniline
The following protocol is a summary of the synthesis reported in the Chinese Journal of Pharmaceuticals (2016, 47(12): 1491-1495), which achieved an overall yield of 19%.[1]
Step 1: Protection of 3-Fluoro-4-bromoaniline with Cbz Group
3-Fluoro-4-bromoaniline is reacted with benzyl chloroformate in the presence of a base to afford the Cbz-protected aniline.
Step 2: Formation of 4-(Benzyloxycarbonylamino)-2-fluorophenyl boronic acid
The Cbz-protected aniline undergoes a coupling reaction with a borate ester, followed by hydrolysis, to yield the corresponding boronic acid.
Step 3: Suzuki Coupling
The 4-(benzyloxycarbonylamino)-2-fluorophenyl boronic acid is then subjected to a Suzuki coupling reaction with 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the presence of a palladium catalyst.
Step 4: Cyclization to form the Oxazolidinone Ring
The coupled intermediate is reacted with (R)-glycidyl butyrate to form the chiral oxazolidinone ring, yielding (R)-3-[4-[2-(2-methyltetrazol-5-yl)pyridine-5-yl]-3-fluorophenyl]-5-hydroxymethyloxazolidin-2-one.
Step 5: Phosphorylation and Deprotection
The hydroxyl group of the oxazolidinone intermediate is phosphorylated, and the Cbz protecting group is removed to yield Tedizolid, which is then converted to its phosphate salt.
Discussion
The reported 19% overall yield for the Cbz-protected route highlights a viable, albeit moderately yielding, pathway to Tedizolid phosphate.[1] The multi-step nature of the synthesis, involving several purifications of intermediates, contributes to the cumulative loss of material.
The lack of publicly available data for a complete Tedizolid synthesis starting from a Boc-protected aniline prevents a direct, quantitative comparison. In theory, a Boc-based strategy could offer advantages in terms of deprotection conditions, which are typically milder (acid-catalyzed) compared to the hydrogenolysis often required for Cbz group removal. However, the stability of the Boc group under the conditions of the subsequent synthetic steps, particularly the Suzuki coupling, would need to be carefully optimized.
It is important to note that patent literature often describes multiple potential synthetic routes, including those utilizing various protecting groups like Boc. However, these documents do not always provide the detailed experimental data, including yields, necessary for a rigorous comparative analysis.
Conclusion
Based on the available published literature, the synthesis of Tedizolid starting from a Cbz-protected 3-fluoro-4-bromoaniline provides a documented pathway with a reported overall yield of 19% for the final phosphate salt.[1] A comprehensive, quantitative comparison with a Boc-protected aniline route is not possible at this time due to the absence of published data for a complete synthesis with reported yields.
For researchers and drug development professionals, the choice of protecting group will depend on a variety of factors beyond just the final yield, including the cost and availability of starting materials and reagents, scalability, and the ease of purification of intermediates. The information presented here serves as a guide to the publicly available data and highlights an area where further research and publication of detailed synthetic procedures would be of significant value to the chemical community.
References
Spectroscopic comparison of Benzyl (4-bromo-3-fluorophenyl)carbamate and its analogues
A comprehensive spectroscopic comparison of Benzyl (4-bromo-3-fluorophenyl)carbamate and its analogues is detailed below, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of available spectroscopic data for the target compound and its structurally related analogues, alongside detailed experimental protocols for the spectroscopic techniques employed.
Spectroscopic Data Summary
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | Data not available |
| Benzyl phenylcarbamate [1] | CDCl3 | 7.54-7.56 (d, J=7.2 Hz, 2H), 7.39-7.46 (m, 3H), 5.11 (s, 2H), 4.91 (brs, 1H, NH) |
| 4-Bromobenzyl carbamate *[1] | CDCl3 | 7.33-7.36 (m, 2H), 7.03-7.07 (m, 2H), 5.06 (s, 2H), 4.77 (brs, 1H, NH) |
| Benzyl (3-fluorophenyl)carbamate | - | Data not available |
Note: Data for 4-Bromobenzyl carbamate is presented as a positional isomer of Benzyl (4-bromophenyl)carbamate.
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not available |
| Benzyl phenylcarbamate [2] | - | Data available but not retrieved[2] |
| Benzyl (4-bromophenyl)carbamate | - | Data not available |
| Benzyl (3-fluorophenyl)carbamate | - | Data not available |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm-1) |
| This compound | - | Data not available |
| Benzyl carbamate [1] | KBr | 3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), 1068 (C-O stretching) |
| 4-Bromobenzyl carbamate *[1] | KBr | 3442 (-NH stretching), 1707 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), 1062 (C-O stretching) |
| Benzyl (3-fluorophenyl)carbamate | - | Data not available |
Note: Data for 4-Bromobenzyl carbamate is presented as a positional isomer of Benzyl (4-bromophenyl)carbamate.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | - | Data not available |
| Benzyl phenylcarbamate [2] | GC-MS | Molecular Ion (M+): 227[2] |
| Benzyl (4-bromophenyl)carbamate | - | Data not available |
| Benzyl (3-fluorophenyl)carbamate | - | Data not available |
Experimental Workflow
The general workflow for the spectroscopic analysis of the title compound and its analogues is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.
1H NMR Spectroscopy Protocol:
-
The sample tube is placed in the NMR probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse sequence is used to acquire the 1H NMR spectrum.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
13C NMR Spectroscopy Protocol:
-
The same sample prepared for 1H NMR can be used.
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the 13C NMR spectrum.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.
-
The data processing is similar to that of 1H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer, Bruker) equipped with a suitable sampling accessory is used.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded to subtract the atmospheric and instrumental contributions.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration is typically in the range of 1-10 µg/mL.
Mass Spectrometry Protocol (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the ion source via the GC column.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Conclusion
This guide provides a framework for the spectroscopic comparison of this compound and its analogues. While a complete dataset for the target compound is currently unavailable in the public domain, the provided data for related structures offers valuable comparative insights into the influence of substituent changes on the spectroscopic properties of this class of compounds. The detailed experimental protocols serve as a practical resource for researchers undertaking the synthesis and characterization of these and similar molecules. Further investigation to obtain and publish the complete spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
Safety Operating Guide
Proper Disposal of Benzyl (4-bromo-3-fluorophenyl)carbamate: A Guide for Laboratory Professionals
For immediate reference, treat Benzyl (4-bromo-3-fluorophenyl)carbamate as a halogenated organic hazardous waste. Ensure segregation from other waste streams and dispose of it through your institution's Environmental Health and Safety (EHS) office.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Waste Classification
This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[1] Therefore, it must be disposed of as halogenated organic waste .[1][2] This classification is crucial for proper waste segregation to prevent dangerous reactions and to facilitate correct disposal, which typically involves incineration at a licensed facility.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). |
| Body Protection | A standard laboratory coat. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads and used PPE, must be disposed of as halogenated organic hazardous waste.[3]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Collection:
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Arranging for Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3] Follow all institutional procedures for waste manifests and record-keeping.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. calpaclab.com [calpaclab.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Benzyl (4-bromo-3-fluorophenyl)carbamate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Benzyl (4-bromo-3-fluorophenyl)carbamate (CAS RN: 510729-01-8). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
-
Harmful if swallowed.[1]
-
Causes skin irritation and may cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[2]
The following table summarizes the mandatory Personal Protective Equipment (PPE) required when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn when there is a higher risk of splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for degradation or punctures before each use.[3] For chemicals with unknown toxicity or special skin hazards, a flexible laminate glove (Silver Shield or 4H) can be worn under a pair of heavy-duty chemically resistant outer gloves.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that is securely fastened is essential. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
Preparation:
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is functioning correctly.[3]
-
Clear Workspace: Remove any unnecessary items from the work area.[3]
-
Locate Safety Equipment: Identify the locations of the nearest eyewash station and safety shower.[3]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the procedure.
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination. Handle the compound gently to minimize the generation of airborne dust.[3]
-
Dissolution: When preparing a solution, slowly add the solid this compound to the solvent. Keep the container covered as much as possible during this process.[3]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent.[3]
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined in Section 4.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.[5]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to help disperse vapors.[6]
-
Contain: For liquid spills, contain the spill using absorbent materials such as vermiculite, sand, or a commercial absorbent.[6][7] For solid spills, carefully sweep the material to avoid creating dust.[6]
-
Clean-Up: Wearing appropriate PPE, collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]
-
Report: Report the incident to your supervisor and the appropriate safety office.[6]
Caption: Emergency response workflow for a chemical spill.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.[3]
-
Liquid Waste: Collect any liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and disposable lab coats, should be placed in a designated solid hazardous waste container.[3]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
